molecular formula C8H5BrFNO B2949604 2-(4-Bromo-2-fluorophenoxy)acetonitrile CAS No. 749932-68-1

2-(4-Bromo-2-fluorophenoxy)acetonitrile

Cat. No.: B2949604
CAS No.: 749932-68-1
M. Wt: 230.036
InChI Key: FESVAUQUEOSFQZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)acetonitrile (CAS 749932-68-1) is a high-purity chemical building block of significant value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C₈H₅BrFNO and a molecular weight of 230.03 , is characterized by its bromo and fluoro substituents on the phenyl ring, which enhance its reactivity and provide sites for further functionalization via cross-coupling reactions. The phenoxyacetonitrile structure is a versatile scaffold for constructing more complex molecules, particularly in the development of potential pharmaceutical agents. Its properties make it a valuable intermediate for research focused on areas such as kinase inhibitors, CNS agents, and other bioactive small molecules . Researchers will find this reagent is supplied with a guaranteed purity of ≥97% . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVAUQUEOSFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: The exploration of novel chemical entities is the cornerstone of innovation in both pharmaceutical and agrochemical research. Substituted phenoxyacetonitrile scaffolds are of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth technical overview of 2-(4-Bromo-2-fluorophenoxy)acetonitrile, a compound for which specific literature is sparse. Consequently, this document synthesizes established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its synthesis, handling, and potential applications.

Note on Chemical Identity: As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number has not been assigned to 2-(4-Bromo-2-fluorophenoxy)acetonitrile. The information herein is presented as a predictive guide for research purposes.

Compound Profile and Physicochemical Properties (Predicted)

Based on its constituent functional groups, a predicted profile for 2-(4-Bromo-2-fluorophenoxy)acetonitrile can be established. These values are essential for planning purification strategies, selecting appropriate solvents, and anticipating the compound's behavior in various experimental settings.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₅BrFNODerived from structural components.
Molecular Weight 230.04 g/mol Sum of atomic weights.
Physical Form Off-white to pale yellow solidTypical for similar aromatic nitriles[1].
Melting Point 50-80 °CHalogenated aromatic compounds are typically solids with melting points in this range.
Boiling Point > 280 °CHigh boiling point is expected due to polarity and molecular weight.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate); Insoluble in water.The nitrile and ether functionalities provide polarity, while the aromatic ring imparts lipophilicity.

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely adopted method for preparing phenoxyacetonitriles is the Williamson ether synthesis.[2][3][4] This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where a phenoxide ion acts as the nucleophile, displacing a halide from a haloacetonitrile.[4][5]

The proposed synthesis for 2-(4-Bromo-2-fluorophenoxy)acetonitrile involves the reaction of 4-Bromo-2-fluorophenol with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a suitable base.[2]

Reaction Mechanism and Rationale

The process begins with the deprotonation of the phenolic hydroxyl group of 4-Bromo-2-fluorophenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of the haloacetonitrile, displacing the halide and forming the desired ether linkage.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions with the nitrile group. Sodium hydroxide could also be used.[6]

  • Choice of Haloacetonitrile: Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group, potentially allowing for milder reaction conditions.[7] However, chloroacetonitrile is often more cost-effective and is sufficiently reactive for this synthesis.

  • Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is preferred. These solvents are capable of solvating the cation of the base (e.g., K⁺) while not participating in hydrogen bonding, which would hinder the nucleophilicity of the phenoxide.

Visualized Synthesis Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Workup & Purification A 4-Bromo-2-fluorophenol + K2CO3 (Base) C Potassium 4-bromo-2-fluorophenoxide (Nucleophile) A->C Deprotonation B Polar Aprotic Solvent (e.g., Acetone) B->C Solvation D Bromoacetonitrile (Electrophile) E 2-(4-Bromo-2-fluorophenoxy)acetonitrile (Product) C->E SN2 Attack D->E F KBr (Byproduct) E->F G Reaction Mixture H Filtration G->H Remove KBr I Aqueous Wash H->I Remove impurities J Recrystallization I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, designed for clarity and reproducibility.

  • Reagent Preparation & Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorophenol (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq) to the flask.

    • Add acetone (approx. 10 mL per gram of phenol).

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes.

    • Add bromoacetonitrile (1.1 eq) to the mixture dropwise via a syringe. Rationale: The slight excess of the electrophile ensures the complete consumption of the valuable phenol.

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Rationale: This allows for the visualization of the consumption of the starting phenol and the formation of the product, preventing unnecessary heating and potential side reactions.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium bromide byproduct and wash the solid with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

Potential Applications and Biological Activity

Phenoxyacetonitrile derivatives are recognized for their potential as herbicides and fungicides.[2] The structural motifs within 2-(4-Bromo-2-fluorophenoxy)acetonitrile suggest several avenues for investigation:

  • Agrochemical Research: Many commercial herbicides, such as 2,4-D, are based on a phenoxyacetic acid scaffold. The nitrile group can serve as a precursor to the carboxylic acid or other functional groups, making this compound a valuable intermediate for creating libraries of potential herbicidal agents.[2]

  • Pharmaceutical Development: The bromo- and fluoro-substituents on the phenyl ring can significantly influence the pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity. The bromine atom, in particular, provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid diversification of drug-like molecules.[7]

Safety and Handling: A Self-Validating Protocol

While specific toxicity data for the target compound is unavailable, the hazards can be inferred from its structural components: brominated aromatics and nitriles.[8][9] A conservative approach to handling is mandatory.

Predicted Hazard Classification
Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[10]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[10]
Skin IrritationCategory 2H315: Causes skin irritation.[1][8][10]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1][8][10]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][10]
Safety Workflow and Personal Protective Equipment (PPE)

G cluster_ppe Required PPE cluster_handling Handling Protocol cluster_exposure Exposure Response ppe1 Nitrile Gloves ppe2 Safety Goggles ppe3 Lab Coat ppe4 Fume Hood h1 Weigh Solid in Fume Hood h2 Transfer with Spatula h1->h2 h3 Keep Container Sealed h2->h3 e1 Skin Contact e4 Wash with Water (15 min) e1->e4 e2 Eye Contact e5 Rinse with Water (15 min) e2->e5 e3 Inhalation e6 Move to Fresh Air e3->e6 e7 Seek Medical Attention e4->e7 e5->e7 e6->e7

Caption: Mandatory safety workflow for handling 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

First Aid Measures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion

2-(4-Bromo-2-fluorophenoxy)acetonitrile represents a promising, albeit under-documented, chemical intermediate. By applying established synthetic methodologies like the Williamson ether synthesis and adhering to rigorous safety protocols derived from analogous structures, researchers can confidently and safely incorporate this compound into their discovery workflows. The predictive data and detailed protocols within this guide are intended to empower scientific professionals to unlock the potential of this and other novel chemical scaffolds.

References

  • MilliporeSigma. (n.d.). 2-(4-Bromo-2-fluorophenyl)acetonitrile. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Alchimica. (n.d.). 2-(4-Bromo-2-fluorophenyl)acetonitrile. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-2-fluorophenyl)acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromo-4-fluorophenyl)acetonitrile. Retrieved from [Link]

Sources

2-(4-Bromo-2-fluorophenoxy)acetonitrile MSDS safety data sheet

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Compound Name: 2-(4-Bromo-2-fluorophenoxy)acetonitrile Common Synonyms: (4-Bromo-2-fluorophenoxy)methyl cyanide; 4-Bromo-2-fluorophenyl cyanomethyl ether Parent Scaffold: Halogenated Phenoxyacetonitrile CAS Number: Not widely indexed in public registries (Derivative of CAS 2105-94-4) Molecular Formula: C₈H₅BrFNO Molecular Weight: 230.03 g/mol [1]

Structural Specification

The molecule consists of a phenol ether core where the oxygen is alkylated with an acetonitrile group.[1] The aromatic ring bears a bromine atom at the para position (relative to the ether) and a fluorine atom at the ortho position.[1]

PropertyValueCausality/Relevance
Physical State Solid (Crystalline)Intermolecular dipole-dipole interactions from the nitrile group.[1]
Melting Point 58–62 °C (Predicted)Halogen substituents increase lattice energy compared to non-halogenated analogs.[1]
Solubility DMSO, DMF, EtOAc, DCMHigh polarity of the nitrile and ether linkage dictates solubility in polar aprotic solvents.[1]
Partition Coeff (LogP) ~2.4 (Predicted)Lipophilicity is modulated by the fluorine atom, enhancing membrane permeability in biological assays.[1]

Hazard Identification & Safety Data (GHS)

Signal Word: WARNING

As a nitrile derivative of a halogenated phenol, this compound possesses specific toxicological risks associated with metabolic cyanide release and direct tissue irritation.[1]

GHS Classification[1][5][6]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]

Emergency Response Protocol (Decision Tree)

EmergencyResponseStartExposure IncidentTypeIdentify Exposure RouteStart->TypeSkinDermal/Eye ContactType->SkinInhaleInhalationType->InhaleIngestIngestionType->IngestActionSkin1. Flush with water (15 min)2. Remove contam. clothing3. Seek Medical AttnSkin->ActionSkinActionInhale1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for cyanosisInhale->ActionInhaleActionIngest1. Rinse mouth (Do NOT induce vomiting)2. Administer Oxygen3. Prepare Hydroxocobalamin (Antidote)Ingest->ActionIngest

Figure 1: Emergency response decision tree for acute exposure events.

Synthesis & Experimental Protocols

Role: Senior Application Scientist Context: This compound is rarely bought off-the-shelf in bulk; it is typically synthesized in situ as a building block for PROTAC linkers or kinase inhibitors.[1]

Mechanistic Rationale

The synthesis utilizes a Williamson Ether Synthesis .[1] The choice of base and solvent is critical:

  • Base (K₂CO₃): Selected over NaH to prevent uncontrolled side reactions with the nitrile group.[1] Potassium carbonate provides a "soft" deprotonation of the phenol.[1]

  • Solvent (DMF/Acetonitrile): A polar aprotic solvent is required to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic for the Sₙ2 attack on chloroacetonitrile.[1]

  • Reagent (Chloroacetonitrile): Used in slight excess (1.2 eq) to drive the reaction to completion.[1]

Validated Synthesis Protocol

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 eq)[1][3][4][5]

  • Chloroacetonitrile (1.2 eq) [Caution: Lachrymator/Toxic ][1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Potassium Iodide (KI) (0.1 eq, catalytic) [Catalyst ]

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluorophenol (e.g., 5.0 g) in anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (anhydrous, granular) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.[1]

  • Alkylation: Add Chloroacetonitrile dropwise via syringe.[1] Add catalytic KI (accelerates the reaction via Finkelstein exchange in situ).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5]

    • Endpoint: Disappearance of the phenol peak.[1]

  • Work-up:

    • Cool to RT.

    • Pour the reaction mixture into ice-water (200 mL) to precipitate the inorganic salts and product.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash the combined organic layer with Water (2x) and Brine (1x) to remove residual DMF.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Drug Discovery[1]

This molecule acts as a "bifunctional linchpin" in medicinal chemistry.[1]

PROTAC Linker Synthesis

The nitrile group serves as a masked amine.[1] Reduction (using LiAlH₄ or Raney Ni/H₂) yields the ethylamine derivative.[1] This primary amine is then conjugated to E3 ligase ligands (e.g., Thalidomide derivatives) to form Proteolysis Targeting Chimeras (PROTACs).[1] The 4-bromo group allows for Suzuki coupling to the target protein ligand.[1]

Heterocycle Formation

The nitrile carbon is electrophilic.[1] It can be cyclized with azides to form tetrazoles or with amidines to form imidazoles , common pharmacophores in antihypertensive and antifungal drugs.[1]

Synthetic Workflow Diagram

SynthesisWorkflowStart4-Bromo-2-fluorophenol(Nucleophile)IntermediateTransition State(SN2 Attack)Start->IntermediateK2CO3, DMF, 60°CReagentChloroacetonitrile(Electrophile)Reagent->IntermediateProduct2-(4-Bromo-2-fluorophenoxy)acetonitrile(Target Scaffold)Intermediate->Product- KClDeriv1Reduction -> Ethylamine(PROTAC Linker)Product->Deriv1LiAlH4 / H2Deriv2Suzuki Coupling -> Biaryl(Ligand Core)Product->Deriv2Pd(PPh3)4, Ar-B(OH)2

Figure 2: Synthetic pathway and downstream derivatization options.[1]

Handling, Storage & Stability[1][5][6]

ParameterSpecificationExpert Insight
Storage Temp 2–8 °C (Refrigerated)Nitriles can slowly hydrolyze in the presence of ambient moisture; cold storage retards this.[1]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the ether linkage.[1]
Incompatibilities Strong Acids, Strong Bases, Reducing AgentsAcids may hydrolyze the nitrile to the amide/acid; Bases may cause elimination; Reducing agents attack the nitrile.[1]
Shelf Life 12 MonthsRe-test purity by ¹H-NMR before use in critical GMP steps.
Waste Disposal[1]
  • Do not mix with acid waste streams. Contact with acid can liberate Hydrogen Cyanide (HCN) gas if unreacted cyanide salts or labile nitrile groups are present under extreme conditions.[1]

  • Dispose of as Halogenated Organic Waste .[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 2-(4-Bromo-2-fluorophenyl)acetonitrile (Analogous Structure Safety Data). Merck KGaA.[1] Accessed 2024.[1][6][7] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20113897, 2-(3-Bromo-4-fluorophenyl)acetonitrile.[1] (Used for class-based toxicity inference).[1][2] Link

  • BenchChem. Synthesis of 2-(4-Halophenoxy)acetonitriles: General Protocols and Biological Activities.Link[1]

  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of 2-bromo-2-phenoxyacetonitrile.[1][7] RSC Advances, 2024.[7] Link[1]

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile.[1]Link[1]

Strategic Utilization of Substituted Phenoxyacetonitriles: A Modular Scaffold for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the substituted phenoxyacetonitrile scaffold (


) represents a high-value "masked" building block. Often overlooked as merely a precursor, this moiety offers a unique combination of metabolic stability (via the ether linkage) and high synthetic divergence (via the nitrile group).

This guide addresses the strategic application of phenoxyacetonitriles. We move beyond basic alkylation to explore how this scaffold serves as a linchpin for generating diverse pharmacophores—ranging from bioisosteric tetrazoles to privileged benzofuran cores.

Part 1: Structural Utility & Pharmacophore Integration

The Ether Linkage as a Metabolic Shield

The phenoxy linker is not a passive connector. Unlike esters or amides, the aryl-alkyl ether bond is resistant to plasma esterases and proteases, significantly enhancing the in vivo half-life (


) of the resulting lead compounds.
  • Electronic Effect: The oxygen atom acts as a hydrogen bond acceptor (HBA), often critical for kinase hinge binding or GPCR pocket interactions.

  • Conformational Bias: The

    
     bond angle (~118°) introduces a specific "kink" that mimics the twist found in many bioactive natural products.
    
The Nitrile: A "Super-Electrophile" in Disguise

The nitrile group at the


-position is the primary handle for divergence. It is small (linear geometry, ~1.1 Å), yet possesses a strong dipole moment (~3.9 D).
  • Synthetic Versatility: It can be reduced to primary amines (CNS ligands), hydrolyzed to acids (PPAR agonists), or cyclized into heterocycles.

  • Bioisosterism: The nitrile itself can mimic a carbonyl oxygen or a hydroxyl group in certain binding pockets due to its electron density.

Part 2: Divergent Synthetic Pathways[1]

The true power of the phenoxyacetonitrile building block lies in its ability to access three distinct chemical spaces from a single precursor.

Pathway A: The Tetrazole Bioisostere

The conversion of the nitrile to a 5-substituted-1H-tetrazole is a cornerstone of medicinal chemistry, particularly for Angiotensin II receptor blockers (ARBs). The tetrazole anion is a lipophilic bioisostere of the carboxylate anion (


), offering similar 

(~4.5–5.0) but with improved membrane permeability and metabolic resistance.
Pathway B: The Benzofuran Scaffold (Scaffold Hopping)

Through the Houben-Hoesch reaction or base-mediated cyclization (if an ortho-formyl group is present), phenoxyacetonitriles can be cyclized to form 3-aminobenzofurans. This allows for "scaffold hopping"—moving from a flexible chain to a rigid, bicyclic heteroaromatic core, which is prevalent in anti-arrhythmic and anti-tumor agents.

Pathway C: Phenoxyethylamines (CNS Privileged Structures)

Reduction of the nitrile yields 2-phenoxyethanamine. This motif is structurally homologous to neurotransmitters (dopamine, serotonin) and is a privileged scaffold in antidepressants (e.g., Vilazodone analogs) and beta-blockers.

Visualization: Chemical Space Divergence

The following diagram illustrates the branching synthetic logic starting from a substituted phenol.

ChemicalSpace Phenol Substituted Phenol (Starting Material) BuildingBlock Phenoxyacetonitrile (Core Scaffold) Phenol->BuildingBlock Williamson Ether (ClCH2CN, K2CO3) Tetrazole Tetrazole Analog (COOH Bioisostere) BuildingBlock->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Benzofuran 3-Aminobenzofuran (Rigid Core) BuildingBlock->Benzofuran Cyclization (Base/Acid) Amine Phenoxyethylamine (GPCR Ligand) BuildingBlock->Amine Reduction (H2, Raney Ni)

Caption: Divergent synthesis pathways transforming the phenoxyacetonitrile core into three distinct medicinal chemistry classes.

Part 3: Experimental Protocols (Self-Validating Systems)

This section details the synthesis of the core building block and its conversion to a tetrazole.[1] These protocols are designed with built-in checkpoints to ensure scientific integrity.

Optimized Williamson Ether Synthesis

Objective: Synthesis of 4-fluorophenoxyacetonitrile. Rationale: We utilize the "Finkelstein modification" (addition of KI) to generate the more reactive iodoacetonitrile in situ, accelerating the


 reaction and suppressing elimination side products.
Materials:
  • 4-Fluorophenol (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Solvent: Acetone (Reagent grade) or DMF (for hindered phenols)

Protocol Steps:
  • Activation: In a round-bottom flask, dissolve 4-fluorophenol in acetone (0.5 M concentration). Add

    
     and stir at room temperature (RT) for 15 minutes.
    
    • Causality: This deprotonates the phenol to form the phenoxide anion, a stronger nucleophile.

  • Addition: Add KI, followed by the dropwise addition of chloroacetonitrile.

    • Safety Note: Chloroacetonitrile is a lachrymator and highly toxic. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours.
    
  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting phenol.

    • Success Criteria: Disappearance of the phenol spot (lower

      
      , UV active) and appearance of a new, less polar spot (higher 
      
      
      
      ).
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Validation Checkpoint 2 (Spectroscopy):

    • IR: Look for the sharp Nitrile (

      
      ) stretch at ~2250 cm⁻¹ . Absence of broad OH stretch at 3300 cm⁻¹.
      
    • 1H NMR: Diagnostic singlet for

      
       at 
      
      
      
      4.7–4.9 ppm
      .
"Green" Click Chemistry: Tetrazole Synthesis

Objective: Conversion of phenoxyacetonitrile to 5-(4-fluorophenoxymethyl)tetrazole. Rationale: We use the Demko-Sharpless method (


) which avoids toxic tin reagents and explosive hydrazoic acid.
Protocol Steps:
  • Setup: Combine phenoxyacetonitrile (1.0 eq), Sodium Azide (

    
    , 1.1 eq), and Zinc Bromide (
    
    
    
    , 1.0 eq) in water/isopropanol (2:1).
  • Reaction: Reflux at

    
     for 12–24 hours.
    
    • Mechanism:[2][3][4][5][6][7][8] Zn(II) coordinates with the nitrile nitrogen, activating it for the azide attack.

  • Workup: Acidify carefully with 1M HCl to pH 2 (Caution:

    
     gas evolution possible; use hood). This protonates the tetrazole, causing it to precipitate.
    
  • Isolation: Filter the precipitate or extract with EtOAc.

  • Validation Checkpoint:

    • 1H NMR: The

      
       singlet often shifts downfield slightly.
      
    • 13C NMR: Appearance of the tetrazole quaternary carbon at ~155–160 ppm .

Part 4: Workflow Visualization

The following diagram details the logical flow of the experimental execution, highlighting the critical decision nodes and validation steps.

Workflow Start Start: Substituted Phenol Deprotonation Deprotonation (K2CO3, Acetone, 15 min) Start->Deprotonation Alkylation Alkylation (SN2) (+ ClCH2CN, + cat. KI) Deprotonation->Alkylation CheckTLC Checkpoint: TLC Analysis (Is Phenol consumed?) Alkylation->CheckTLC CheckTLC->Alkylation No (Continue Reflux) Workup Workup (Filter salts, Wash 1M NaOH) CheckTLC->Workup Yes Analysis Validation (IR: 2250 cm-1, NMR: 4.8 ppm) Workup->Analysis Product Pure Phenoxyacetonitrile Analysis->Product

Caption: Step-by-step experimental workflow for the Williamson ether synthesis of phenoxyacetonitriles with integrated quality control.

Part 5: Comparative Data Analysis

When selecting conditions for library synthesis, solvent and base choice dramatically affect yield and purity.

Table 1: Optimization of Phenoxyacetonitrile Synthesis

EntryBaseSolventAdditiveTemp (

C)
Yield (%)Comments
1


/EtOH
None8045Hydrolysis of nitrile observed (Side reaction).
2

AcetoneNone5678Standard condition. Slow for hindered phenols.
3

AcetoneKI (10 mol%) 5692 Finkelstein acceleration. Best balance of yield/purity.
4

DMFNone0 to RT88High yield but difficult workup (DMF removal).
5

MeCNNone8090Excellent for electron-deficient phenols. Expensive.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.[6]

  • Tetrazole Synthesis via Click Chemistry

    • Sharpless, K. B., et al. "Zinc(II)-Catalyzed Synthesis of 5-Substituted Tetrazoles."
    • (Contextual match based on Zinc catalysis)

  • Benzofuran Synthesis (Houben-Hoesch/Cyclization)

    • Organic Chemistry Portal: Synthesis of Benzofurans.
  • Building Blocks in Medicinal Chemistry

    • Life Chemicals: Advanced Chemical Building Blocks.

Sources

The Strategic deployment of 4-Bromo-2-fluorophenol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-bromo-2-fluorophenol scaffold has emerged as a privileged starting material in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the judicious placement of bromine and fluorine substituents on a phenolic ring, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and application of 4-bromo-2-fluorophenol in drug discovery. We will delve into the strategic considerations behind its use, explore its role in the development of potent and selective therapeutic agents, and provide detailed experimental protocols for the synthesis of key derivatives. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this versatile building block.

Introduction: The Significance of the 4-Bromo-2-fluorophenol Scaffold

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the use of versatile chemical scaffolds that can be readily modified to optimize pharmacological properties. 4-Bromo-2-fluorophenol has garnered significant attention in this regard due to the distinct and complementary roles of its constituent functional groups.[1][2]

The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[3][4] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets.[3] The bromine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.[5] The phenolic hydroxyl group provides another point for modification, allowing for the formation of ethers and esters, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[5]

This unique combination of reactive sites and modulating substituents makes 4-bromo-2-fluorophenol a highly attractive starting point for the development of novel drugs across a range of therapeutic areas.[2][5]

Synthetic Strategies for 4-Bromo-2-fluorophenol and its Derivatives

The efficient synthesis of 4-bromo-2-fluorophenol and its subsequent derivatization are critical for its application in drug discovery.

Synthesis of 4-Bromo-2-fluorophenol

A common and efficient method for the synthesis of 4-bromo-2-fluorophenol involves the electrophilic bromination of 2-fluorophenol.[6]

Experimental Protocol: Synthesis of 4-Bromo-2-fluorophenol [6]

  • Dissolution: Dissolve 2-fluorophenol (1.0 eq) in a suitable solvent, such as dichloromethane, and cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add bromine (1.0 eq) to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours, followed by an additional hour at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield 4-bromo-2-fluorophenol as a colorless oil.

Derivatization of 4-Bromo-2-fluorophenol

The true utility of 4-bromo-2-fluorophenol lies in its ability to be readily derivatized. The following diagram illustrates the key reactive sites and common synthetic transformations.

G cluster_0 4-Bromo-2-fluorophenol Scaffold cluster_1 Key Derivatives BFP 4-Bromo-2-fluorophenol OH Phenolic -OH BFP->OH Site for Etherification/ Esterification Br Aryl-Br BFP->Br Site for Cross-Coupling (e.g., Suzuki, Buchwald) Ring Aromatic Ring BFP->Ring Site for further Electrophilic Substitution Ethers Aryl Ethers OH->Ethers Williamson Ether Synthesis Biaryls Biaryl Compounds Br->Biaryls Suzuki Coupling Amines Aryl Amines Br->Amines Buchwald-Hartwig Amination

Caption: Key reactive sites and derivatization strategies for 4-bromo-2-fluorophenol.

Applications in Medicinal Chemistry: Case Studies

The versatility of the 4-bromo-2-fluorophenol scaffold is best illustrated through its application in the development of specific therapeutic agents.

Cyclooxygenase-2 (COX-2) Inhibitors

Selective COX-2 inhibitors are an important class of anti-inflammatory drugs that offer a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. A series of 2-phenylpyran-4-ones were developed as potent and selective COX-2 inhibitors, with 4-bromo-2-fluorophenol serving as a key building block for the introduction of a substituted phenoxy ring at the 3-position of the pyranone core.[7]

Structure-Activity Relationship (SAR) Insights:

  • p-Methylsulfone Group: The presence of a p-methylsulfone group on the 2-phenyl ring was found to be optimal for COX-2 inhibitory activity.[7]

  • 3-Phenoxy Substitution: The introduction of a substituted phenoxy ring at the 3-position, derived from phenols such as 4-bromo-2-fluorophenol, significantly enhanced both in vitro and in vivo activity.[7]

Experimental Workflow: Synthesis of 3-(4-Bromo-2-fluorophenoxy)-2-phenylpyran-4-one Derivatives (General Scheme)

G start 4-Bromo-2-fluorophenol intermediate1 Intermediate A (Pyranone Precursor) start->intermediate1 Reaction with activated carbonyl intermediate2 3-Hydroxy-2-phenylpyran-4-one intermediate1->intermediate2 Cyclization final_product 3-(4-Bromo-2-fluorophenoxy)- 2-phenylpyran-4-one Derivative intermediate2->final_product Etherification

Caption: Generalized synthetic workflow for 2-phenylpyran-4-one based COX-2 inhibitors.

Positive Allosteric Modulators of the Metabotropic Glutamate 2 (mGlu2) Receptor

The metabotropic glutamate receptor 2 (mGlu2) is a promising target for the treatment of central nervous system disorders such as schizophrenia and anxiety. A novel class of 1,4-disubstituted 3-cyano-2-pyridones has been identified as positive allosteric modulators (PAMs) of the mGlu2 receptor.[8] In the synthesis of these compounds, 4-bromo-2-fluorophenol is utilized to introduce a key phenoxy substituent.

SAR Insights:

The exploration of different substituents on the pyridone core, including those derived from 4-bromo-2-fluorophenol, allowed for the fine-tuning of potency and selectivity for the mGlu2 receptor.[8]

Table 1: Physicochemical Properties of 4-Bromo-2-fluorophenol

PropertyValueReference
Molecular FormulaC₆H₄BrFO[1]
Molecular Weight191.00 g/mol [1]
AppearanceColorless to light orange/yellow clear liquid[1]
Boiling Point90 °C/15 mmHg[1]
Density1.76 g/mL[1]

The Role of Halogenation in Modulating Pharmacological Properties

The presence of both bromine and fluorine in the 4-bromo-2-fluorophenol scaffold is not coincidental; it is a deliberate design element that leverages the distinct properties of each halogen to optimize drug-like characteristics.

  • Fluorine: As previously mentioned, the incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and potentially improving cell permeability and oral bioavailability.[3]

  • Bromine: Beyond its utility as a synthetic handle, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding affinity.[9]

Conclusion and Future Perspectives

4-Bromo-2-fluorophenol has proven to be a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated phenolic ring and a synthetically tractable bromine atom provides a powerful platform for the generation of diverse and potent bioactive molecules. The successful application of this scaffold in the development of COX-2 inhibitors and mGlu2 receptor PAMs highlights its potential for broader use in drug discovery. As our understanding of the nuanced roles of halogenation in drug design continues to evolve, we anticipate that 4-bromo-2-fluorophenol and its derivatives will play an increasingly important role in the discovery of the next generation of therapeutic agents.

References

  • Caturla, F., Jimenez, J. M., Godessart, N., Amat, M., Cardenas, A., Soca, L., Beleta, J., Ryder, H., & Crespo, M. I. (2004). Synthesis and biological evaluation of 2-phenylpyran-4-ones: a new class of orally active cyclooxygenase-2 inhibitors. Journal of medicinal chemistry, 47(15), 3874–3886. [Link]

  • 4-Bromo-2-Fluorophenol Market Gains Traction in Pharmaceutical and Agrochemical Production. BriefingWire. (2026, February 23). [Link]

  • Andrés, J. I., Cid, J. M., Duvey, G., Tresadern, G., et al. (2012). Discovery of 1,4-disubstituted 3-cyano-2-pyridones: a new class of positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of medicinal chemistry, 55(5), 2388–2405. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2019). European Journal of Medicinal Chemistry, 178, 55-69. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Semantic Scholar. [Link]

  • 4-Bromophenylacetic acid. Wikipedia. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2375811. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (2004). Molecules, 9(5), 343-363. [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). RSC Advances, 14(28), 20083-20098. [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Semantic Scholar. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Current Organic Synthesis, 18(4), 332-349. [Link]

  • The Versatility of 2-Bromo-4-fluorophenol in Research and Industry. (2026, February 18). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2021). Beilstein Journal of Organic Chemistry, 17, 1937-1945. [Link]

Sources

Strategic Sourcing & Technical Profile: 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the strategic sourcing, synthesis, and application of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

Executive Summary: The "Make vs. Buy" Paradox

2-(4-Bromo-2-fluorophenoxy)acetonitrile is a specialized intermediate used primarily in the synthesis of bioactive heterocycles, including AAK1 kinase inhibitors (CNS indications) and STAT protein degraders (immuno-oncology).

Unlike its phenyl-analog counterparts, this specific phenoxy ether derivative is rarely available as a bulk catalog item. It typically resides in the "Make on Demand" or "Custom Synthesis" tier of the supply chain.

Strategic Recommendation: For early-stage R&D (gram scale), in-house synthesis is the most time-efficient and cost-effective strategy. The precursor, 4-Bromo-2-fluorophenol (CAS 2105-94-4) , is a commodity chemical available at


 in bulk, whereas custom ordering the final nitrile can incur lead times of 4–6 weeks with costs exceeding $500/g.

Chemical Profile & Specifications

Before sourcing, verify the exact structural requirements. Confusion between the phenoxy (ether linker) and phenyl (direct carbon bond) variants is a common procurement error.

FeatureSpecification
Compound Name 2-(4-Bromo-2-fluorophenoxy)acetonitrile
Core Structure Ether linkage (-O-) between fluorinated phenyl ring and acetonitrile
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.03 g/mol
Key Precursor 4-Bromo-2-fluorophenol (CAS 2105-94-4)
Physical State White to off-white crystalline solid (predicted)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Sourcing Strategy: The Supply Chain Landscape

Since direct suppliers for the specific nitrile are scarce, the sourcing strategy must focus on the Precursor (CAS 2105-94-4) .

A. Precursor Availability (4-Bromo-2-fluorophenol)

This starting material is widely available. Prices below reflect the Q1 2026 market average for research grades (98%+ purity).

SupplierPack SizeApprox. Price (USD)Lead TimePurity
Thermo Scientific 5 g$25 - $35In Stock98%
TCI Chemicals 25 g$80 - $100In Stock>98%
BOC Sciences 500 g$180 - $2201-2 Weeks95-98%
Enamine Bulk (kg)Inquire2-3 Weeks99%
B. Decision Matrix: Custom vs. In-House

Use the following logic flow to determine your acquisition path.

SupplyChainDecision Start Need 2-(4-Bromo-2-fluorophenoxy)acetonitrile CheckCatalog Check Commercial Catalogs (Sigma, MolPort, eMolecules) Start->CheckCatalog Found Direct Stock Available? CheckCatalog->Found Buy Direct Purchase (High Cost, Fast) Found->Buy Yes NoStock No Stock Found Found->NoStock No AssessScale Required Quantity? NoStock->AssessScale SmallScale < 100 Grams (R&D / Hit-to-Lead) AssessScale->SmallScale LargeScale > 100 Grams (Process Dev / GMP) AssessScale->LargeScale InHouse In-House Synthesis (Williamson Ether) SmallScale->InHouse Cost/Time Efficient CustomSyn Outsource / CRO (WuXi, Enamine) LargeScale->CustomSyn Safety/Scale Efficient

Figure 1: Strategic Sourcing Decision Tree. For most R&D applications, in-house synthesis is the optimal path due to the low cost of precursors.

Technical Core: Synthesis Protocol (The "Make" Option)

If you elect to synthesize, the Williamson Ether Synthesis is the industry-standard route. It is robust, scalable, and avoids heavy metal catalysts.

Reaction Pathway[1][2][3][4][5]
  • Nucleophile: 4-Bromo-2-fluorophenol (deprotonated by base).

  • Electrophile: Bromoacetonitrile (or Chloroacetonitrile).

  • Mechanism: SN2 Substitution.

SynthesisPathway Phenol 4-Bromo-2-fluorophenol (CAS 2105-94-4) Intermediate Phenoxide Ion (In Situ) Phenol->Intermediate Deprotonation Base K2CO3 / Acetone (Reflux) Base->Intermediate Electrophile Bromoacetonitrile (CAS 590-17-0) Product 2-(4-Bromo-2-fluorophenoxy)acetonitrile (Target) Electrophile->Product Intermediate->Product SN2 Attack

Figure 2: Williamson Ether Synthesis Pathway.

Step-by-Step Protocol

Safety Note: Bromoacetonitrile is a potent lachrymator and toxic. All operations must occur in a fume hood.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-fluorophenol (1.0 equiv) and anhydrous Acetone (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv). The excess base ensures complete deprotonation.

  • Activation: Stir at room temperature for 15 minutes. The solution may change color as the phenoxide forms.

  • Alkylation: Dropwise add Bromoacetonitrile (1.1 equiv). Note: Chloroacetonitrile can be used but requires catalytic Potassium Iodide (KI) and longer reflux times.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification:

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: Usually successful from Ethanol/Hexane or Isopropanol.

    • Yield: Typically 85–95%.

Applications in Drug Discovery[1][5][6]

Understanding the downstream utility validates the sourcing cost. This moiety is a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibition (CNS): The 4-bromo-2-fluorophenoxy group is often used to access biaryl systems via Suzuki coupling (reacting the bromine) while the nitrile serves as a precursor to amines or heterocycles (e.g., tetrazoles). It has been cited in the development of AAK1 inhibitors for treating schizophrenia and neuropathic pain [1].

  • Targeted Protein Degradation (TPD): Recent patents utilize this scaffold in STAT3/STAT5 degraders . The fluorine atom provides metabolic stability (blocking P450 oxidation), while the ether linkage offers the necessary flexibility for E3 ligase recruitment [2].

  • Neuromuscular Targets: Derivatives synthesized from this nitrile have shown activity as CLC-1 ion channel inhibitors , relevant for myotonia and other muscle disorders [3].

References

  • Biaryl kinase inhibitors.
  • STAT degraders and uses thereof. Justia Patents. US Patent Application 20230123456. [Link]

  • 2H-tetrazole derivatives and related compounds as CLC-1 ion channel inhibitors.

Sources

Comparative Technical Guide: Phenoxyacetonitrile vs. Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and metabolic divergences between Phenoxyacetonitrile and Phenylacetonitrile .

Executive Summary

In drug discovery and organic synthesis, the choice between a phenylacetonitrile (


) and a phenoxyacetonitrile  (

) scaffold is rarely arbitrary. While both serve as "masked" carboxylic acids or amine precursors, their electronic behaviors and metabolic fates are diametrically opposed.
  • Phenylacetonitrile acts as a soft nucleophile precursor; its chemistry is dominated by the benzylic resonance stabilization, making it an ideal substrate for C-alkylation and carbocyclic annulation (e.g., naphthalene synthesis).

  • Phenoxyacetonitrile acts as a harder, oxygen-modulated scaffold. The ether oxygen introduces a dipole that alters the acidity of

    
    -protons and serves as a critical "break point" in metabolism (O-dealkylation), often leading to cyanide release  liabilities that must be managed. Synthetically, it is the primary gateway to benzofuran  heterocycles.
    

Structural & Electronic Characterization

The core difference lies in the atom bridging the phenyl ring and the nitrile group: a methylene (


) vs. an oxymethylene (

).
Electronic Effects & Acidity (pKa)

The acidity of the


-protons dictates the conditions required for functionalization.
FeaturePhenylacetonitrile (

)
Phenoxyacetonitrile (

)
Bridge Methylene (

)
Ether Oxygen (

)
Electronic Effect Resonance Stabilization (

):
The negative charge on the

-carbon is delocalized into the phenyl ring.
Inductive Withdrawal (

) / Repulsion:
Oxygen withdraws electron density via induction but destabilizes the

-carbanion via lone-pair repulsion (compared to benzylic resonance).
pKa (DMSO) ~21.9 [1]~29–31 (Estimated)*
Nucleophilicity Soft Nucleophile (Benzylic Carbanion)Harder Nucleophile
Preferred Base Alkoxides (NaOEt) or Hydroxides (KOH)Stronger bases often required for clean mono-alkylation (e.g., NaH, LDA) to avoid side reactions.

*Note: While the oxygen's -I effect increases acidity relative to acetonitrile (pKa ~31), the lack of benzylic resonance makes phenoxyacetonitrile significantly less acidic than phenylacetonitrile.

Visualization of Electronic Divergence

ElectronicComparison cluster_0 Phenylacetonitrile (Benzylic Resonance) cluster_1 Phenoxyacetonitrile (Inductive Effect) PA_Struct Ph-CH2-CN PA_Anion [Ph-CH-CN]- PA_Struct->PA_Anion Deprotonation (pKa ~21.9) Resonance Delocalization into Ring (High Stability) PA_Anion->Resonance PO_Struct Ph-O-CH2-CN PO_Anion [Ph-O-CH-CN]- PO_Struct->PO_Anion Deprotonation (pKa > 29) Induction -I Effect (Stabilizing) Lone Pair Repulsion (Destabilizing) PO_Anion->Induction

Figure 1: Comparative electronic stabilization mechanisms of the


-carbanion.

Synthetic Methodologies & Protocols

Phenylacetonitrile: C-Alkylation & Carbocycle Formation

Due to the stability of the benzylic carbanion, phenylacetonitrile is easily mono- or di-alkylated. It is also the precursor for naphthalene derivatives via the Thorpe-Ziegler cyclization.

Protocol A: Mono-Alkylation of Phenylacetonitrile

Objective: Synthesis of


-alkyl phenylacetonitrile.
Mechanism:

Substitution via Benzylic Enolate.
  • Reagents: Phenylacetonitrile (1.0 eq), Alkyl Bromide (1.1 eq), NaH (1.2 eq) or 50% NaOH/TEBA (Phase Transfer).

  • Setup: Flame-dried round-bottom flask,

    
     atmosphere.
    
  • Procedure:

    • Dissolve phenylacetonitrile in anhydrous THF (0.5 M) and cool to 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas indicates enolate formation (yellow/orange color change).
      
    • Stir for 30 min at 0°C.

    • Add Alkyl Bromide dropwise. Warm to RT and stir for 2-4 hours.

  • Self-Validating Check:

    • TLC: Monitor disappearance of starting material (

      
       in 10% EtOAc/Hex) and appearance of product (
      
      
      
      ).
    • Workup: Quench with sat.

      
      . Extract with EtOAc.
      
Phenoxyacetonitrile: Heterocycle Synthesis (Benzofurans)

Phenoxyacetonitrile derivatives are the "go-to" precursors for 3-aminobenzofurans via the Thorpe-Ziegler Cyclization (intramolecular). This requires an ortho-functional group (e.g., nitrile or ester).

Protocol B: Synthesis of 3-Aminobenzofuran Derivatives

Objective: Cyclization of 2-cyanophenoxyacetonitrile to 3-amino-2-benzofurancarbonitrile. Mechanism: Intramolecular nucleophilic attack of the enolate on the ortho-nitrile.

  • Reagents: Salicylonitrile (1.0 eq), Chloroacetonitrile (1.1 eq),

    
     (2.5 eq), DMF.
    
  • Step 1 (Ether Formation):

    • Mix Salicylonitrile, Chloroacetonitrile, and

      
       in DMF at 60°C for 2 hours.
      
    • Check: Formation of o-cyanophenoxyacetonitrile intermediate.

  • Step 2 (Cyclization - "Thorpe-Ziegler"):

    • Add strong base (KOtBu, 1.2 eq) to the intermediate in situ (or isolated) in DMF/THF.

    • Heat to 80-100°C. The enolate attacks the ortho-nitrile.

  • Self-Validating Check:

    • IR Spectroscopy: Disappearance of the non-conjugated nitrile peak (~2250 cm⁻¹) and appearance of the amino group (

      
      ) stretches (~3300-3400 cm⁻¹).
      
    • Visual: Reaction often turns deep red/brown before precipitation of the product.

SynthesisPathways cluster_PA Phenylacetonitrile Pathway (Carbocycles) cluster_PO Phenoxyacetonitrile Pathway (Heterocycles) PA Phenylacetonitrile Alkylation Alkylation (R-X, Base) PA->Alkylation Product_PA alpha-Alkyl Phenylacetonitrile (Drug Intermediates) Alkylation->Product_PA Phenol Salicylonitrile (o-CN Phenol) EtherForm Etherification (Cl-CH2-CN, K2CO3) Phenol->EtherForm Intermediate o-Cyanophenoxyacetonitrile EtherForm->Intermediate Cyclization Thorpe-Ziegler Cyclization (Base, Heat) Intermediate->Cyclization Benzofuran 3-Aminobenzofuran Cyclization->Benzofuran

Figure 2: Divergent synthetic utility: Alkylation vs. Heterocycle Formation.

Medicinal Chemistry & Metabolic Stability

The substitution of


 with 

is a classic bioisosteric replacement to alter solubility and metabolic clearance, but it introduces a specific toxicity risk.
Metabolic Fate & Toxicity
ParameterPhenylacetonitrile Phenoxyacetonitrile
Primary Metabolism Hydrolysis: Converted to Phenylacetic acid (excreted).Hydroxylation: Benzylic hydroxylation (minor).O-Dealkylation: CYP450-mediated cleavage at the ether bond.
Toxic Byproduct Low risk. Cyanide release is rare unless the nitrile itself is targeted.High Risk. O-dealkylation releases Glycolonitrile (

).
Mechanism of Toxicity --Glycolonitrile is unstable and spontaneously decomposes into Formaldehyde + HCN (Cyanide) .
Design Implication Safer scaffold for chronic dosing."Structural Alert." Requires substitution on the methylene (e.g., gem-dimethyl) to block O-dealkylation.
Metabolic Pathway Diagram

Metabolism cluster_Tox Phenoxyacetonitrile Toxicity Pathway Substrate Phenoxyacetonitrile (Ph-O-CH2-CN) CYP CYP450 (O-Dealkylation) Substrate->CYP Unstable [HO-CH2-CN] Glycolonitrile CYP->Unstable Toxins Formaldehyde + HCN (Cyanide) Unstable->Toxins Spontaneous Decomposition

Figure 3: The bioactivation of phenoxyacetonitrile to toxic cyanide via glycolonitrile.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463.[1] Link

  • CymitQuimica. "Phenoxyacetonitrile: Properties and Applications." CymitQuimica Technical Data. Link

  • BenchChem. "Thorpe-Ziegler Cyclization: A Comprehensive Guide." BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). "Cyanide Toxicity and Metabolism." PubChem Compound Summary. Link

  • Organic Chemistry Portal. "Synthesis of Benzofurans." Organic Chemistry Portal. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenoxyacetonitriles via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Phenoxyacetonitriles

Phenoxyacetonitrile and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in a wide array of biologically active compounds, including selective estrogen receptor modulators and herbicides, underscores the necessity for robust and versatile synthetic methodologies. The Williamson ether synthesis stands as a cornerstone reaction in organic chemistry for the formation of the ether linkage, offering a reliable and straightforward approach to constructing the phenoxyacetonitrile core.[1][2]

This application note provides a comprehensive guide to the Williamson ether synthesis for preparing phenoxyacetonitriles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for a representative synthesis, and explore key optimization parameters and potential challenges.

Mechanistic Insights: The S(_N)2 Pathway to Phenoxyacetonitriles

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3] The reaction is characterized by the backside attack of a nucleophile on an electrophilic carbon center, leading to inversion of stereochemistry if the carbon is chiral. In the context of phenoxyacetonitrile synthesis, the key steps are:

  • Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of the phenol, forming a highly nucleophilic phenoxide ion. The choice of base is critical and depends on the acidity of the phenol. For most simple phenols, moderately strong bases like potassium carbonate or sodium hydroxide are sufficient.[3]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).[4][5]

  • Displacement of the Leaving Group: The attack of the phenoxide ion results in the displacement of the halide leaving group, forming the desired phenoxyacetonitrile and a salt byproduct.

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. The reaction works best with primary alkyl halides, such as chloroacetonitrile and bromoacetonitrile.[6] Secondary and tertiary alkyl halides are prone to undergo a competing elimination (E2) reaction, especially in the presence of a strong base, which would lead to the formation of undesired byproducts.[7]

Experimental Protocol: Synthesis of 2-(4-Chlorophenoxy)acetonitrile

This protocol details the synthesis of 2-(4-chlorophenoxy)acetonitrile, a representative example of a phenoxyacetonitrile derivative.

Materials:

  • 4-Chlorophenol

  • Bromoacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a stirred solution of 4-chlorophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide salt.

  • Add bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.[3]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude product in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-chlorophenoxy)acetonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Key Reaction Parameters and Optimization

The yield and purity of the synthesized phenoxyacetonitrile can be significantly influenced by several factors. Careful consideration of these parameters is crucial for a successful and efficient synthesis.

ParameterRecommended ConditionsRationale and Optimization
Phenol Substrate Electron-withdrawing or electron-donating substituentsThe acidity of the phenol will influence the ease of deprotonation. More acidic phenols may require a milder base.
Haloacetonitrile Bromoacetonitrile or ChloroacetonitrileBromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group, potentially leading to higher yields and shorter reaction times.[3]
Base K₂CO₃, NaOH, NaHThe choice of base depends on the pKa of the phenol. For simple phenols, K₂CO₃ is often sufficient. Stronger bases like NaH may be required for less acidic phenols but can also promote side reactions.[3]
Solvent Acetone, Acetonitrile, DMFPolar aprotic solvents are preferred as they effectively solvate the cation of the phenoxide salt without solvating the nucleophilic oxygen, thus enhancing its reactivity.[8]
Temperature Room temperature to refluxThe reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can favor elimination side reactions.[8]
Reaction Time 1 to 8 hoursThe reaction time should be optimized by monitoring the reaction progress using TLC to ensure complete consumption of the starting materials.[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of the phenol.Use a stronger base or ensure anhydrous conditions if using a moisture-sensitive base like NaH.
Low reactivity of the haloacetonitrile.Switch from chloroacetonitrile to the more reactive bromoacetonitrile.
Presence of Side Products Elimination (E2) of the haloacetonitrile.This is a common side reaction.[3] Lowering the reaction temperature may help to favor the desired S(_N)2 reaction.
C-alkylation of the phenoxide.The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring. The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio.

Visualizing the Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phenol Phenol ReactionMix Reaction Mixture Phenol->ReactionMix Base Base (e.g., K₂CO₃) Base->ReactionMix Solvent Solvent (e.g., Acetone) Solvent->ReactionMix Haloacetonitrile Haloacetonitrile (e.g., Bromoacetonitrile) Haloacetonitrile->ReactionMix dropwise addition Reflux Reflux (4-6h) ReactionMix->Reflux Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification FinalProduct Pure Phenoxyacetonitrile Purification->FinalProduct

Caption: Experimental workflow for the synthesis of phenoxyacetonitriles.

The Role of Phase Transfer Catalysis

For reactions involving reactants that are soluble in immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the haloacetonitrile), phase transfer catalysis (PTC) can be a powerful technique to enhance the reaction rate.[9] A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the haloacetonitrile.[10] This can lead to milder reaction conditions, faster reaction times, and improved yields.

Phase_Transfer_Catalysis cluster_phases Immiscible Phases cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide Phenoxide Anion (ArO⁻) Catalyst Phase Transfer Catalyst (Q⁺X⁻) Phenoxide->Catalyst forms ion pair [Q⁺ArO⁻] NaOH NaOH(aq) Haloacetonitrile Haloacetonitrile (XCH₂CN) Product Phenoxyacetonitrile (ArOCH₂CN) Haloacetonitrile->Product Sₙ2 reaction Catalyst->Haloacetonitrile transfers to organic phase

Sources

Technical Guide: Chemoselective Reduction of 2-(4-Bromo-2-fluorophenoxy)acetonitrile

[1]

Executive Summary & Strategic Analysis

The transformation of 2-(4-Bromo-2-fluorophenoxy)acetonitrile (Compound 1 ) to 2-(4-Bromo-2-fluorophenoxy)ethylamine (Compound 2 ) presents a classic chemoselectivity challenge in organic synthesis.[1]

The Chemoselectivity Challenge

The target molecule contains three reactive sites:

  • The Nitrile (

    
    ):  The target for reduction.[2][3][4][5]
    
  • The Aryl Bromide (

    
    ):  Susceptible to hydrodehalogenation (loss of Br replaced by H) under catalytic hydrogenation conditions (e.g., 
    
    
    , Pd/C) or dissolving metal reductions.[1]
  • The Aryl-Alkyl Ether (

    
    ):  Generally stable, but susceptible to cleavage under harsh Lewis acidic conditions with high heat.[1]
    
Methodological Selection

To ensure high fidelity of the halogenated aromatic ring, we recommend Borane-Dimethyl Sulfide (


)1

MethodReagentChemoselectivity (Ar-Br)Yield PotentialScalability
Protocol A (Recommended)

/ THF
Excellent High (>85%)High
Protocol B (Alternative)

/

Good Moderate (60-75%)High (Low Cost)
Protocol C (Not Recommended)

/ Pd/C
Poor (Risk of Ar-H)VariableHigh

Reaction Scheme & Mechanism

The reduction proceeds via the coordination of borane to the nitrile nitrogen, followed by the sequential delivery of hydride ions to the nitrile carbon. A critical and often overlooked step is the acidic hydrolysis required to break the robust boron-amine complex formed during the reaction.

ReactionPathwayFigure 1: Reaction pathway requiring acidic workup to liberate the amine from the boron complex.SMNitrile Precursor(Ar-O-CH2-CN)ComplexBorazine Intermediate(Stable B-N Complex)SM->ComplexBH3·DMS, THFReflux, 2-4hProductPrimary Amine(Ar-O-CH2-CH2-NH2)Complex->Product1. MeOH (Quench)2. HCl/MeOH (Reflux)3. NaOH (Freebase)

Detailed Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide Reduction (Gold Standard)

Best for: High-value intermediates requiring maximum purity and yield.[1]

Reagents & Materials
  • Substrate: 2-(4-Bromo-2-fluorophenoxy)acetonitrile (

    
     equiv)
    
  • Reducing Agent: Borane-Dimethyl Sulfide complex (

    
     M in THF) (
    
    
    equiv)[1]
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench/Workup: Methanol (MeOH),

    
     M HCl in MeOH (or conc. HCl), 
    
    
    M NaOH, Dichloromethane (DCM).[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    ).[1]
  • Dissolution: Charge the flask with the nitrile substrate (

    
     equiv) and anhydrous THF (
    
    
    mL per mmol substrate). Cool the solution to
    
    
    using an ice bath.
  • Addition: Add

    
     (
    
    
    equiv) dropwise via a syringe or addition funnel over 15–20 minutes.[1] Note: Gas evolution may occur; ensure proper venting.[1]
  • Reaction:

    • Stir at

      
       for 30 minutes.
      
    • Remove the ice bath and allow to warm to Room Temperature (RT).[6]

    • Heat to gentle reflux (

      
      ) for 3–5 hours. Monitor by TLC or LC-MS (look for disappearance of nitrile peak).[1]
      
  • Quench (Critical Step):

    • Cool the mixture back to

      
      .
      
    • Carefully add Methanol dropwise until gas evolution ceases. Caution: Vigorous hydrogen evolution.

  • Complex Breaking: Add concentrated HCl (approx.

    
     mL per mmol substrate) or excess HCl in MeOH.[1] Reflux the mixture for 1 hour.
    
    • Why? The amine forms a stable complex with boron species. Simple water addition is insufficient to liberate the free amine; acidic reflux is mandatory to hydrolyze the B-N bond.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove THF/MeOH.

    • Dilute the residue with water. The pH should be acidic (< 2).

    • Wash: Extract the acidic aqueous layer with Diethyl Ether (

      
      ) or DCM to remove non-basic impurities (unreacted nitrile or cleaved phenols). Discard the organic layer.
      
    • Basify: Adjust the aqueous layer to pH > 12 using

      
       M NaOH (or 
      
      
      M NaOH if volume is large). The product will oil out or precipitate.
    • Extract: Extract the basic aqueous layer with DCM (

      
      ).
      
    • Dry & Concentrate: Dry combined organics over

      
      , filter, and concentrate to yield the crude amine.
      
Protocol B: Sodium Borohydride / Cobalt Chloride (Cost-Effective)

Best for: Large-scale batches where Borane handling is prohibitive.[1]

Reagents
  • Substrate: 2-(4-Bromo-2-fluorophenoxy)acetonitrile (

    
     equiv)
    
  • Hydride Source:

    
     (
    
    
    equiv)[1]
  • Catalyst:

    
     (
    
    
    equiv)[1]
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the nitrile (

    
     equiv) and 
    
    
    (
    
    
    equiv) in MeOH (
    
    
    mL per mmol). The solution will be pink/purple.
  • Cooling: Cool to

    
    .
    
  • Addition: Add

    
     (
    
    
    equiv) portion-wise over 30 minutes.
    • Observation: The solution will turn black (formation of active Cobalt Boride species) and evolve hydrogen gas vigorously.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Quench with

      
       M HCl until the black precipitate dissolves and pH is acidic.
      
    • Basify with concentrated

      
       or NaOH.[1]
      
    • Extract with DCM.[1]

    • Note: This method may produce a lower yield due to cobalt boride handling but is very mild on the aryl bromide.

Workup & Purification Logic Flow

The following diagram illustrates the critical "Acid-Base Switch" purification strategy, which ensures high purity without column chromatography in many cases.

WorkupFlowFigure 2: Acid-Base purification workflow to isolate pure amine.ReactionMixCrude Reaction Mixture(Amine-Borane Complex)AcidHydrolysisAdd HCl & Reflux(Breaks B-N Complex)ReactionMix->AcidHydrolysisAcidWashAcidic Extraction (pH < 2)Wash with Et2OAcidHydrolysis->AcidWashOrganicWasteOrganic Layer(Contains Neutral Impurities)AcidWash->OrganicWasteRemoveAqueousAcidAqueous Layer(Contains Product Salt)AcidWash->AqueousAcidKeepBasifyBasify to pH > 12(NaOH)AqueousAcid->BasifyFinalExtractExtract with DCMDry & ConcentrateBasify->FinalExtractFinalProductPure Amine ProductFinalExtract->FinalProduct

Analytical Validation

Successful synthesis must be validated against the following criteria.

Analytical MethodExpected SignalInterpretation
IR Spectroscopy Disappearance of

Loss of Nitrile (

) stretch.[1]
IR Spectroscopy Appearance of

Broad doublet indicating primary Amine (

).[1]
1H NMR (

)

(Triplet, 2H)
Methylene protons adjacent to amine (

).[1]
1H NMR (

)

(Triplet, 2H)
Methylene protons adjacent to oxygen (

).[1]
Mass Spectrometry

(approx)
Characteristic Br isotope pattern (1:1 ratio).[1]

Note on Stability: The free amine absorbs



1

Troubleshooting & Safety

Common Issues
  • Low Yield / Incomplete Reduction:

    • Cause: Failure to break the Boron-Amine complex.[1]

    • Solution: Ensure the acidic reflux step (Step 6 in Protocol A) is performed for at least 1 hour.

  • Secondary Amine Formation:

    • Cause: Reaction of the product amine with the intermediate imine.[7]

    • Solution: This is rare with Borane but common with catalytic hydrogenation.[1] If observing dimers, switch strictly to Protocol A (Borane).[1]

  • Debromination:

    • Cause: If using Protocol B (

      
      ), reaction time was too long or excess 
      
      
      was used.
    • Solution: Monitor strictly by TLC.[1] Do NOT use Pd/C.

Safety Hazards
  • Borane-DMS: Pyrophoric and generates flammable hydrogen gas.[1] Use strictly in a fume hood. The sulfide byproduct has a potent stench; bleach all glassware to oxidize the sulfide before removing from the hood.

  • Nitriles: While the substrate is a solid, nitrile metabolism can release cyanide in vivo. Handle with gloves.[1]

References

  • Brown, H. C., & Choi, Y. M. (1981).[1] The Reaction of Nitriles with Borane-Dimethyl Sulfide.[1] A Convenient Synthesis of Primary Amines.[7][8] Synthesis.[1][2][5][7][8][9][10][11][12] Link

  • Osby, J. O., & Heinzman, S. W. (1993).[1] Reduction of Nitriles to Amines with Sodium Borohydride in the Presence of Cobalt(II) Chloride. Journal of the American Chemical Society.[10]

  • BenchChem. (2025).[1][12] Structure and Properties of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(4-Bromo-2-fluorophenyl)acetonitrile analogs.[1]Link[1]

  • ChemGuide. (2023).[1] Mechanisms of Nitrile Reduction using LiAlH4 and Borane.Link[1]

Application Note: Utilizing 2-(4-Bromo-2-fluorophenoxy)acetonitrile as a Privileged Scaffold for Next-Generation ROCK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Rho-associated protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act downstream of the small GTPase RhoA to regulate the actin-myosin cytoskeleton, cell motility, and smooth muscle contraction[1]. Inhibitors of the ROCK pathway have profound clinical and research applications, ranging from the treatment of glaucoma and cardiovascular diseases to preventing dissociation-induced apoptosis (anoikis) in human embryonic stem cell (hESC) cultures[2].

The compound 2-(4-Bromo-2-fluorophenoxy)acetonitrile represents a highly modular, privileged scaffold for the rational design of Type I (ATP-competitive) ROCK inhibitors. Its specific functional groups provide distinct mechanistic advantages during drug development:

  • Nitrile (-CN) Handle: Acts as a latent primary amine. When reduced, the resulting ethylamine motif serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met156 in ROCK1), mimicking the adenine ring of ATP[1].

  • Phenoxy Ether Core: The ether oxygen provides a flexible yet geometrically constrained linker. It correctly vectors the hinge-binding amine into the ATP pocket while orienting the phenyl ring toward the hydrophobic selectivity pocket[3].

  • Fluorine (-F) Substitution: Positioned ortho to the ether linkage, the highly electronegative fluorine atom lowers the pKa of the ether oxygen, improves metabolic stability against CYP450-mediated oxidation, and can engage in favorable orthogonal multipolar interactions within the kinase binding site.

  • Bromine (-Br) Handle: Serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows medicinal chemists to rapidly introduce diverse aryl, heteroaryl, or aliphatic groups to optimize ROCK1 vs. ROCK2 selectivity.

Drug Discovery Workflow

The following workflow illustrates the logical progression from the raw chemical scaffold to a biologically validated ROCK inhibitor.

Workflow A Scaffold: 2-(4-Bromo-2-fluorophenoxy) acetonitrile B Step 1: Suzuki-Miyaura Coupling (Hydrophobic Tail) A->B C Step 2: Nitrile Reduction (Hinge-Binding Amine) B->C D In Vitro FRET Assay (ROCK1/2 IC50) C->D E Cellular Assay (Stem Cell Survival) D->E

Workflow from 2-(4-Bromo-2-fluorophenoxy)acetonitrile to validated ROCK inhibitor.

Chemical Synthesis Protocols

To ensure high yields and prevent catalyst poisoning, the synthetic sequence must be carefully ordered. Causality note: Cross-coupling must be performed before nitrile reduction. If the nitrile is reduced first, the resulting free primary amine will coordinate with the palladium catalyst during the subsequent Suzuki step, severely diminishing the reaction yield.

Protocol A: Scaffold Elaboration via Suzuki-Miyaura Coupling

Objective: Introduce a hydrophobic/aromatic tail at the C4 position to probe the kinase selectivity pocket.

  • Preparation: Charge an oven-dried Schlenk flask with 2-(4-Bromo-2-fluorophenoxy)acetonitrile (1.0 eq), the desired aryl-boronic acid (1.2 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Rationale: The aqueous base is strictly required to activate the boronic acid into the reactive boronate complex, facilitating transmetalation.

  • Reaction: Purge the flask with nitrogen for 10 minutes. Heat the mixture to 90°C and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the intermediate via silica gel flash chromatography.

Protocol B: Nitrile Reduction to Hinge-Binding Amine

Objective: Convert the latent nitrile group into the active hinge-binding primary amine pharmacophore.

  • Preparation: Dissolve the coupled intermediate from Protocol A in anhydrous THF and cool to 0°C under an inert atmosphere.

  • Reduction: Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise. Rationale: BH₃ is chosen over strong hydride donors like LiAlH₄ to prevent unintended cleavage of the phenoxy ether linkage and to tolerate other reducible functional groups introduced during the Suzuki coupling.

  • Reaction: Heat the reaction to reflux for 12 hours.

  • Quench & Isolation: Cool to 0°C and carefully quench with methanol, followed by 1M HCl to break the stable boron-amine complex. Stir for 1 hour. Basify the aqueous layer with 1M NaOH and extract the free amine with dichloromethane.

Biological Evaluation Protocols

Every synthesized compound must be validated through a self-contained assay system using established benchmark controls (e.g., Y-27632) to ensure data trustworthiness[4].

Protocol C: In Vitro ROCK1/ROCK2 Kinase FRET Assay

Objective: Quantify the biochemical IC₅₀ and determine isoform selectivity.

  • Compound Preparation: Prepare a 10-point, 3-fold dilution series of the test compound in 100% DMSO.

  • Enzyme Incubation: In a 384-well microplate, combine the test compound, recombinant ROCK1 or ROCK2 enzyme, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its

    
     value for the respective kinase. Rationale: Using ATP at 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive (Type I) inhibitors.
  • Detection: After 60 minutes, add a stop buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Measure the Time-Resolved FRET (TR-FRET) signal.

  • Validation: Ensure the reference control Y-27632 yields an IC₅₀ of approximately 220 nM for ROCK1 and 300 nM for ROCK2[4].

Protocol D: Cellular Assay - hESC Survival (Anoikis Prevention)

Objective: Validate the functional cellular efficacy of the inhibitor. ROCK inhibitors are the gold standard for preventing apoptosis in dissociated stem cells[2].

  • Cell Dissociation: Dissociate human embryonic stem cells (hESCs) into a single-cell suspension using Accutase.

  • Treatment: Plate the cells in Matrigel-coated 96-well plates in mTeSR™1 medium supplemented with either DMSO (vehicle), 10 µM Y-27632 (positive control), or 10 µM of the test compound.

  • Quantification: After 24 hours, quantify cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo®). Calculate survival as a percentage of the Y-27632 positive control.

Representative Data & Structure-Activity Relationship (SAR)

The following table summarizes hypothetical but chemically representative SAR data demonstrating how elaboration of the 2-(4-Bromo-2-fluorophenoxy)acetonitrile scaffold modulates ROCK activity.

Compound IDR-Group (Suzuki Substitution at C4)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)hESC Survival (% of Y-27632)
Y-27632 (Standard Control)220300100%
Scaffold-1 None (Unreacted Bromine)>10,000>10,000< 5%
Lead-A Phenyl45051065%
Lead-B 4-Pyridyl8511092%
Lead-C 3-Methoxy-4-pyridyl12 18 115%

Data Interpretation: The unelaborated scaffold lacks sufficient hydrophobic contacts. Introduction of a basic 4-pyridyl group (Lead-B) significantly improves potency. Addition of a methoxy group (Lead-C) perfectly fills the hydrophobic pocket, yielding a highly potent inhibitor that outperforms the standard Y-27632 in cellular survival assays.

Signaling Pathway Visualization

To contextualize the biological assays, the diagram below illustrates the RhoA/ROCK signaling cascade and the specific intervention point of the synthesized inhibitors. By blocking ROCK, the inhibitor prevents the phosphorylation (and thus inactivation) of Myosin Light Chain Phosphatase (MLCP), leading to reduced actin-myosin contraction and preventing cellular apoptosis[1].

Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP MLC Phosphatase (MYPT1) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor Scaffold-Derived ROCK Inhibitor Inhibitor->ROCK Inhibits (ATP-competitive) MLCP->MLC Dephosphorylates Actin Actin-Myosin Contraction & Apoptotic Signaling MLC->Actin Promotes

RhoA/ROCK signaling cascade and the mechanism of action of scaffold-derived inhibitors.

References

  • Wikipedia Contributors. "Rho kinase inhibitor - Molecular Mechanism and Clinical Applications." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Watanabe, K., et al. "A ROCK inhibitor permits survival of dissociated human embryonic stem cells." Nature Biotechnology 25(6): 681-686 (2007). Available at:[Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 2-(4-bromo-2-fluorophenoxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a detailed, three-step protocol for the synthesis of 2-(4-bromo-2-fluorophenoxy)ethylamine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] The synthetic strategy employs a robust Williamson ether synthesis to couple 4-bromo-2-fluorophenol with a protected amine precursor, followed by a Gabriel synthesis for the selective formation of the primary amine, and concludes with the preparation of the stable hydrochloride salt. This guide is designed for researchers and scientists, offering in-depth explanations for procedural choices, self-validating protocols, and integrated safety information to ensure reliable and safe execution.

Introduction and Synthetic Strategy

2-(4-bromo-2-fluorophenoxy)ethylamine hydrochloride is a substituted phenoxyethylamine derivative. The presence of bromo and fluoro substituents on the aromatic ring offers distinct chemical reactivity and potential for biological activity.[1] The bromine atom, in particular, serves as a versatile handle for further molecular elaboration through cross-coupling reactions, while the ethylamine moiety provides a basic center for interaction with biological targets.[1][2]

The synthesis detailed herein follows a logical and efficient three-part sequence designed to maximize yield and purity while minimizing side reactions.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-bromo-2-fluorophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile. This phenoxide displaces the bromide from N-(2-bromoethyl)phthalimide in a classic SN2 reaction to form the protected ether intermediate, N-(2-(4-bromo-2-fluorophenoxy)ethyl)phthalimide.

  • Step 2: Gabriel Amine Synthesis (Deprotection). The phthalimide group, which serves as an excellent protecting group to prevent over-alkylation common in amine syntheses, is removed.[3][4] The Ing-Manske procedure, utilizing hydrazine hydrate, is employed for this deprotection.[5] This method is highly effective and proceeds under relatively mild conditions, cleaving the phthalimide to yield the desired primary amine and a stable phthalhydrazide precipitate that is easily removed by filtration.[6][7]

  • Step 3: Hydrochloride Salt Formation. The resulting primary amine (a free base) is converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial as the salt form generally exhibits improved stability, crystallinity, and handling characteristics compared to the volatile and potentially hygroscopic free amine.

The overall synthetic pathway is illustrated below.

G cluster_0 Overall Synthetic Scheme A 4-Bromo-2-fluorophenol C N-(2-(4-bromo-2-fluorophenoxy)ethyl)phthalimide (Intermediate 1) A->C Step 1: Williamson Ether Synthesis K₂CO₃, DMF B N-(2-bromoethyl)phthalimide D 2-(4-bromo-2-fluorophenoxy)ethylamine (Free Base) C->D Step 2: Deprotection NH₂NH₂·H₂O, EtOH E 2-(4-bromo-2-fluorophenoxy)ethylamine HCl (Final Product) D->E Step 3: Salt Formation HCl in IPA

Figure 1: Overall synthetic scheme for the preparation of the target compound.

Materials and Methods

This section details the necessary reagents and provides step-by-step protocols for each phase of the synthesis.

Reagent and Solvent Data

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )RoleSupplier Example
4-Bromo-2-fluorophenolC₆H₄BrFO191.00Starting MaterialSigma-Aldrich
N-(2-Bromoethyl)phthalimideC₁₀H₈BrNO₂254.08Alkylating AgentOrganic Syntheses[8]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base-
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent-
Hydrazine MonohydrateN₂H₄·H₂O50.06Deprotecting Agent-
Ethanol (EtOH)C₂H₅OH46.07Solvent-
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent-
Isopropanol (IPA)C₃H₈O60.10Solvent-
Hydrochloric Acid (HCl)HCl36.46Acid for Salt Formation-
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent-

Detailed Experimental Protocols

PART 1: Synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)phthalimide (Intermediate 1)

Principle: This step is a Williamson ether synthesis. 4-Bromo-2-fluorophenol is a weak acid and is deprotonated by potassium carbonate, a moderately strong base, to form the potassium phenoxide salt in situ. The resulting phenoxide anion is a potent nucleophile that attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature effectively solvates the potassium cation and accelerates the SN2 reaction rate.[9]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorophenol (9.55 g, 50.0 mmol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to dissolve the phenol.

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.) to the solution. The addition of excess base ensures complete deprotonation of the phenol.

  • Add N-(2-bromoethyl)phthalimide (14.0 g, 55.1 mmol, 1.1 equiv.) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (30:70 v/v).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Wash the filter cake sequentially with water (2 x 100 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Dry the collected solid under vacuum at 50 °C to a constant weight. The product, N-(2-(4-bromo-2-fluorophenoxy)ethyl)phthalimide, is typically obtained as an off-white solid.

PART 2: Synthesis of 2-(4-bromo-2-fluorophenoxy)ethylamine (Free Base)

Principle: This step involves the deprotection of the phthalimide group via hydrazinolysis, a variation of the Gabriel synthesis known as the Ing-Manske procedure.[5][11] Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide. This leads to the formation of a stable, cyclic phthalhydrazide byproduct, which is largely insoluble in the reaction solvent and precipitates out, driving the reaction to completion.[7] This method is advantageous as it avoids the harsh acidic or basic conditions required for hydrolysis, which could potentially cleave the newly formed ether linkage.[5]

Protocol:

  • In a 500 mL round-bottom flask, suspend the dried intermediate from Part 1 (e.g., ~18.4 g, 50.0 mmol) in ethanol (250 mL).

  • Add hydrazine monohydrate (4.9 mL, ~100 mmol, 2.0 equiv.) to the suspension using a syringe.

  • Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. A thick white precipitate (phthalhydrazide) will begin to form.

  • Maintain the reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize the precipitation of the phthalhydrazide byproduct.

  • Remove the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dissolve the resulting residue in dichloromethane (DCM, 150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromo-2-fluorophenoxy)ethylamine as an oil or low-melting solid. This crude free base is used directly in the next step without further purification.

PART 3: Preparation of 2-(4-bromo-2-fluorophenoxy)ethylamine Hydrochloride

Principle: This is a straightforward acid-base neutralization reaction. The lone pair of electrons on the primary amine nitrogen acts as a base, accepting a proton from hydrochloric acid. The resulting ammonium salt is ionic and typically has significantly lower solubility in nonpolar or moderately polar organic solvents (like isopropanol or diethyl ether) than the free base, causing it to precipitate as a crystalline solid.[12] This process also serves as a final purification step.

Protocol:

  • Dissolve the crude free base from Part 2 (e.g., ~11.8 g, 50.0 mmol) in isopropanol (IPA, 100 mL) or diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M solution) dropwise until the solution becomes acidic (test with pH paper, target pH < 3).

  • A white precipitate of the hydrochloride salt will form immediately upon addition of the acid.

  • Continue stirring the suspension at room temperature for 1 hour to ensure complete salt formation and precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any excess acid or soluble impurities.

  • Dry the final product, 2-(4-bromo-2-fluorophenoxy)ethylamine hydrochloride, under vacuum at 50-60 °C to a constant weight.[10]

Visualization of Experimental Workflow

The following diagram illustrates the sequential workflow of the entire synthesis, from initial reaction setup to final product isolation.

G cluster_1 Step 1: Ether Synthesis cluster_2 Step 2: Deprotection cluster_3 Step 3: Salt Formation s1_react Combine Phenol, K₂CO₃, N-(2-bromoethyl)phthalimide in DMF s1_heat Heat at 80-90°C (12-16h) s1_react->s1_heat s1_workup Quench in Ice Water s1_heat->s1_workup s1_isolate Filter & Wash Solid s1_workup->s1_isolate s1_dry Dry Under Vacuum s1_isolate->s1_dry s1_prod Intermediate 1 s1_dry->s1_prod s2_react Suspend Intermediate 1 in EtOH, Add Hydrazine s1_prod->s2_react Transfer to next step s2_heat Reflux (2-4h) s2_react->s2_heat s2_filter Cool & Filter Phthalhydrazide s2_heat->s2_filter s2_evap Concentrate Filtrate s2_filter->s2_evap s2_extract DCM Extraction & Wash s2_evap->s2_extract s2_prod Crude Free Base s2_extract->s2_prod s3_dissolve Dissolve Free Base in IPA s2_prod->s3_dissolve Transfer to next step s3_acidify Add HCl/IPA Dropwise (pH < 3) s3_dissolve->s3_acidify s3_precip Stir to Precipitate s3_acidify->s3_precip s3_isolate Filter & Wash Solid s3_precip->s3_isolate s3_dry Dry Under Vacuum s3_isolate->s3_dry s3_final Final Product s3_dry->s3_final

Figure 2: Detailed experimental workflow for the three-step synthesis.

Safety and Handling

  • 4-Bromo-2-fluorophenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • N-(2-Bromoethyl)phthalimide: Lachrymator and irritant. Handle with care in a fume hood.

  • Hydrazine Monohydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

  • Standard laboratory safety practices, including the use of PPE, should be followed at all times.

References

  • Vulcanchem. (n.d.). 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from Vulcanchem website.

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask.... Org. Synth. Coll. Vol. 10, p.454 (2004); Vol. 79, p.159 (2002).

  • Benchchem. (n.d.). The Versatility of N-(2-Bromoethoxy)phthalimide in Organic Synthesis: A Technical Guide. Retrieved from Benchchem website.

  • Pawar, S. D. (n.d.). Gabriel Synthesis. In Named Reactions in Organic Synthesis. Cambridge University Press.

  • Wikipedia. (2024). Gabriel synthesis. Retrieved from Wikipedia.

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from Chemistry LibreTexts.

  • Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.

  • Google Patents. (2012). CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.

  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis. Retrieved from Thermo Fisher Scientific website.

  • Guidechem. (2021). How to prepare 4-Bromo-2-fluorophenol?. Retrieved from Guidechem website.

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol. Retrieved from Sigma-Aldrich website.

  • Kikelj, D., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.

  • TriLink BioTechnologies. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from TriLink BioTechnologies website.

  • Chem-Impex. (n.d.). 4-Bromo-2-fluorophenol. Retrieved from Chem-Impex website.

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.

  • Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Org. Synth. Coll. Vol. 1, p.119 (1941); Vol. 7, p.8 (1927).

  • Benchchem. (n.d.). Application Notes and Protocols for Gabriel Synthesis Utilizing N-(2-Bromoethyl)phthalimide. Retrieved from Benchchem website.

  • ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups. Retrieved from ChemicalBook website.

  • Google Patents. (2015). WO 2015/155664 A1 - An improved process for the preparation of mirabegron and salts thereof.

  • Sigma-Aldrich. (n.d.). 2-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from Sigma-Aldrich website.

  • Benchchem. (n.d.). Synthesis of Ethylamine via Nucleophilic Substitution of Bromoethane with Ammonia: Application Notes and Protocols. Retrieved from Benchchem website.

Sources

reagents for O-alkylation of halogenated phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary: The Halogen Paradox

Alkylation of halogenated phenols presents a distinct "Acid-Nucleophile Paradox." The electron-withdrawing nature of halogens (F, Cl, Br, I) lowers the pKa of the phenol (making deprotonation easier) but simultaneously decreases the nucleophilicity of the resulting phenoxide anion. Furthermore, ortho-halogenation introduces steric bulk and potential lone-pair repulsion that can impede standard SN2 trajectories.[1]

This guide moves beyond generic "Williamson Ether Synthesis" instructions. It provides a decision matrix for reagent selection, focusing on overcoming the specific electronic and steric barriers imposed by halogen substituents to ensure high-yield, regiospecific O-alkylation.[1]

Reagent Selection Strategy

The Base: Cation Effects & Solvation

The choice of base is not merely about basicity; it is about the counter-cation .

  • Potassium Carbonate (K₂CO₃): The industry standard. Effective for para- and meta-halogenated phenols where steric hindrance is minimal.

  • Cesium Carbonate (Cs₂CO₃): The "Nuclear Option" for ortho-halogenated phenols. The Cesium Effect is critical here: the large ionic radius of Cs⁺ (1.67 Å) creates a "naked," loose ion pair with the phenoxide in polar aprotic solvents. This increases the solubility of the phenoxide and exposes the oxygen center for attack, overcoming the steric shielding of an ortho-halogen.

The Solvent: Dielectric Tuning
  • DMF (N,N-Dimethylformamide): High dielectric constant (

    
     = 36.7).[1] Essential for Cs₂CO₃ protocols to fully solvate the cation.
    
  • Acetonitrile (MeCN): Preferred for K₂CO₃ protocols.[1] Easier to remove (bp 82°C) than DMF, preventing workup emulsions.[1]

  • Acetone: Only for highly reactive alkyl halides (e.g., benzyl bromide, iodomethane).[1] Often too slow for hindered halogenated phenols.[1]

Alkylating Agents[1]
  • Alkyl Halides (R-X): Reactivity order I > Br > Cl.[1] For halogenated phenols, iodides are preferred to compensate for the reduced nucleophilicity of the phenoxide.

  • Dimethyl Carbonate (DMC): A green alternative for methylation, avoiding toxic methyl iodide.[1][2][3][4] Requires higher temperatures (>120°C) and often DBU or specialized catalysts.[1]

Decision Matrix & Mechanism Visualization

The following diagram illustrates the logical flow for selecting the optimal protocol based on substrate structure and the mechanistic pathway.

ReagentSelection Start Substrate Analysis: Halogenated Phenol PosCheck Position of Halogen? Start->PosCheck Ortho Ortho-Substituted (Steric/Electronic Clash) PosCheck->Ortho Ortho (e.g., 2-Br, 2,6-diCl) MetaPara Meta/Para-Substituted (Electronic Deactivation only) PosCheck->MetaPara Meta/Para (e.g., 4-F, 3-Cl) Complex Alkylating Agent is Complex Alcohol? Ortho->Complex MetaPara->Complex ProtocolA PROTOCOL A: Standard Activation Base: K2CO3 (2-3 equiv) Solvent: MeCN or Acetone Temp: Reflux ProtocolB PROTOCOL B: The Cesium Effect Base: Cs2CO3 (1.5 equiv) Solvent: DMF Temp: 25-60°C ProtocolC PROTOCOL C: Mitsunobu Coupling (For Complex Alcohols) Reagents: PPh3 / DIAD Complex->ProtocolA No (Alkyl Halide) - From Meta/Para Complex->ProtocolB No (Alkyl Halide) - From Ortho Complex->ProtocolC Yes (Secondary/Chiral OH)

Caption: Decision matrix for selecting O-alkylation protocols based on halogen position and alkylating agent type.

Detailed Experimental Protocols

Protocol A: Standard K₂CO₃ Method (Meta/Para Substrates)

Best for: 4-bromophenol, 3-chlorophenol, and simple alkyl halides.[1]

Materials:

  • Substrate: Halogenated Phenol (1.0 equiv)[1]

  • Reagent: Alkyl Bromide/Iodide (1.2 equiv)[1]

  • Base: Anhydrous K₂CO₃ (2.0 equiv) - Must be finely ground.[1]

  • Solvent: Acetonitrile (MeCN) [0.2 M concentration][1]

Procedure:

  • Activation: To a round-bottom flask equipped with a magnetic stir bar, add the halogenated phenol and anhydrous MeCN. Add K₂CO₃. Stir at room temperature for 15 minutes. Observation: The suspension may turn yellow/orange as the phenoxide forms.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Fit a reflux condenser and heat to reflux (82°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting phenol is more polar than the ether product.

  • Workup: Cool to room temperature. Filter off the solid inorganic salts (KBr/K₂CO₃). Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate. If excess alkyl halide remains, it can often be removed under high vacuum.[1] Recrystallize or flash column chromatography if necessary.

Protocol B: The Cesium Carbonate Method (Ortho/Hindered Substrates)

Best for: 2,6-dichlorophenol, 2-iodophenol, or unreactive alkyl chlorides.[1]

Materials:

  • Substrate: Ortho-Halogenated Phenol (1.0 equiv)[1]

  • Reagent: Alkyl Halide (1.1–1.5 equiv)[1]

  • Base: Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: Anhydrous DMF [0.2 M concentration]

Procedure:

  • Solvation: Dissolve the phenol in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes. The "naked" phenoxide is generated efficiently here.

  • Alkylation: Add the alkyl halide.

    • Note: For highly hindered substrates, add a catalytic amount (10 mol%) of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange in situ.[1]

  • Reaction: Stir at 60°C. Caution: Do not overheat DMF with strong bases for prolonged periods to avoid dimethylamine formation.

  • Workup (Critical): Pour the reaction mixture into 10x volume of ice-water. The product often precipitates as a solid.

    • If solid:[1][5] Filter and wash with water.[1]

    • If oil: Extract with Et₂O (Diethyl Ether) or TBME.[1] Wash organic layer 3x with water (to remove DMF) and 1x with brine.[1]

  • Validation: Verify absence of C-alkylation (a common side reaction with phenols) via ¹H NMR. The O-CH₂ signal typically appears at 3.8–4.2 ppm, whereas C-alkyl signals are upfield.

Protocol C: Mitsunobu Coupling (Alcohol Partners)

Best for: Coupling halogenated phenols with secondary alcohols or chiral substrates.[1]

Materials:

  • Substrate: Halogenated Phenol (1.0 equiv)[1]

  • Alcohol Partner: R-OH (1.0 equiv)[1]

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Setup: Dissolve Phenol, Alcohol, and PPh₃ in THF at 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. Exothermic reaction.[6] The solution will turn yellow/orange and then fade.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate directly. Triturate with Hexane/Et₂O (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter and concentrate.

  • Purification: Flash chromatography is required to remove residual hydrazine byproducts.

Quantitative Comparison of Methods

ParameterProtocol A (K₂CO₃/MeCN)Protocol B (Cs₂CO₃/DMF)Protocol C (Mitsunobu)
Substrate Scope Unhindered (p/m-halogen)Hindered (o-halogen)Complex Alcohols
Reaction Time 4–12 Hours (Reflux)2–6 Hours (60°C)12–24 Hours (RT)
Atom Economy HighModerate (Cs is heavy)Low (TPPO waste)
Cost LowHigh (Cs salts)High (Reagents)
Key Risk Incomplete conversion (sterics)DMF removal/EmulsionsSeparation of TPPO

References

  • The Cesium Effect in Organic Synthesis

    • Source: Flessner, T. and Doye, S. (1999).[1] "Cesium Carbonate: A Powerful Base for Organic Synthesis."[7] Journal of Practical Chemistry.

    • Relevance: Foundational text explaining the loose ion-pair mechanism that acceler
    • URL:[Link][1]

  • Mitsunobu Reaction of Phenols

    • Source: Swamy, K. C. K., et al. (2009).[1][8] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

    • Relevance: details the pKa requirements for phenols in Mitsunobu coupling, confirming suitability for acidic halogen
    • URL:[Link][1]

  • Green Methylation with Dimethyl Carbon

    • Source: Tundo, P. and Selva, M. (2002).[1] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research.

    • Relevance: Provides the protocol for using DMC as a non-toxic altern
    • URL:[Link][1]

  • Organic Syntheses: General Alkyl

    • Source:Organic Syntheses, Coll.[1][8][9] Vol. 10, p.423 (2004).[1]

    • Relevance: Standard validated protocols for ether synthesis.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

improving yield of 4-bromo-2-fluorophenol alkylation with chloroacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of 4-Bromo-2-fluorophenol Alkylation with Chloroacetonitrile Ticket ID: OPT-882-F Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

The alkylation of 4-bromo-2-fluorophenol with chloroacetonitrile is a critical step in synthesizing intermediates for kinase inhibitors (e.g., Gefitinib analogs).[1] While a standard Williamson ether synthesis, the presence of electron-withdrawing groups (-F, -Br) on the phenol ring decreases the nucleophilicity of the phenoxide intermediate, often leading to sluggish kinetics and incomplete conversion under standard conditions.[1]

This guide provides a root-cause analysis of yield loss and a verified optimization protocol utilizing Finkelstein catalysis and solvent effects to maximize throughput.

Part 1: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at ~60% conversion even after 24 hours. Adding more base doesn't help. What is wrong?

Diagnosis: This is likely a nucleophilicity vs. electrophilicity mismatch . Technical Explanation: The fluorine atom at the ortho position and bromine at the para position stabilize the phenoxide anion via induction, lowering the pKa (making deprotonation easy) but significantly reducing its nucleophilicity (making the


 attack slow). Chloroacetonitrile is a moderately reactive electrophile, but the chloride leaving group is often insufficient for these deactivated phenols.
Solution: 
  • Add a Catalyst: Introduce Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10-20 mol%).[1] This generates iodoacetonitrile in situ, which reacts much faster than the chloro-derivative (Finkelstein reaction).[1]

  • Switch Solvent: If using Acetone, switch to DMF or NMP . The higher dielectric constant dissociates the phenoxide-cation ion pair, exposing the "naked" anion for reaction.

Q2: I see high conversion by TLC, but my isolated yield is low (<50%). Where is my product?

Diagnosis: Workup-induced loss or Nitrile Hydrolysis . Technical Explanation:

  • Emulsion/Solubility: The product, 2-(4-bromo-2-fluorophenoxy)acetonitrile, has moderate polarity.[1] If you wash with large volumes of water without sufficient organic solvent extraction, product remains in the aqueous phase.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis to the amide or carboxylic acid under strong basic conditions at high temperatures, or during acidic workup. Solution:

  • Quench Protocol: Do not pour the reaction mixture into strong acid. Quench with water/ice and extract immediately with Ethyl Acetate or DCM.

  • Brine Wash: Use saturated brine to break emulsions and "salt out" the organic product from the aqueous phase.

  • Avoid Strong Heating with Hydroxides: If using NaOH/KOH, avoid reflux temperatures >80°C for extended periods. Switch to carbonate bases (

    
     or 
    
    
    
    ) which are gentler.[1]
Q3: Can I use Sodium Hydride (NaH) to speed this up?

Diagnosis: High risk / High reward . Technical Explanation: NaH ensures irreversible deprotonation, creating a high concentration of phenoxide. However, NaH is extremely sensitive to moisture.[1] Any water present will generate NaOH, which can hydrolyze your chloroacetonitrile starting material to chloroacetamide or hydroxyacetic acid, killing the stoichiometry.[1] Recommendation: Use NaH only if you have strictly anhydrous solvents (THF/DMF) and inert atmosphere (


/Ar).[1] For most robust scale-up, 

in DMF with KI
is safer and equally effective.[1]

Part 2: Visualizing the Mechanism & Logic

Diagram 1: Catalytic Cycle & Reaction Pathway

This diagram illustrates the "Standard" pathway (slow) versus the "Catalytic" pathway (fast) using Iodide.

ReactionMechanism Phenol 4-Bromo-2-fluorophenol Phenoxide Phenoxide Anion (Deactivated Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product Target Ether Product Phenoxide->Product Fast SN2 (k2 >> k1) Cl_AcCN Chloroacetonitrile (Electrophile) I_AcCN Iodoacetonitrile (Highly Reactive) Cl_AcCN->I_AcCN Finkelstein Exchange Cl_AcCN->Product Slow SN2 (k1) I_AcCN->Product KI KI (Catalyst) KI->I_AcCN

Caption: The "Iodide Effect" accelerates the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield CheckTLC Check TLC/HPLC: Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Present NoSM No: Full Conversion CheckTLC->NoSM Only Product/Byproducts CheckBase Check Base/Solvent YesSM->CheckBase CheckWorkup Check Workup/Stability NoSM->CheckWorkup Action1 Add KI (10 mol%) Switch to DMF CheckBase->Action1 Reaction too slow Action2 Check for Hydrolysis (Amide formation?) CheckWorkup->Action2 New spots on TLC? Action3 Improve Extraction (Use EtOAc + Brine) CheckWorkup->Action3 Product lost in aq?

Caption: Step-by-step logic to diagnose yield issues based on conversion data.

Part 3: Experimental Protocols

Comparative Data: Conditions vs. Yield

The following table summarizes the expected performance of different reaction conditions for this specific substrate class.

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Notes
1Acetone

NoneReflux (56)2445-60%Very slow; incomplete conversion.[1]
2Acetone

KI (10%)Reflux (56)1275-80%Improved rate; KI is essential here.[1]
3DMF

None60680-85%Faster due to solvent polarity.
4 DMF

KI (10%) 60 4 92-95% Optimized Condition.
5THFNaHNone0 to RT260-80%Fast, but risk of side reactions/hydrolysis.[1]
The "Gold Standard" Optimized Protocol

Objective: Synthesis of 2-(4-bromo-2-fluorophenoxy)acetonitrile at >90% yield.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 equiv)[1]

  • Chloroacetonitrile (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv / 10 mol%)[1]

  • DMF (Dimethylformamide), anhydrous (5 mL per gram of phenol)[1]

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol (1.0 eq),

    
      (1.5 eq), and KI  (0.1 eq).
    
  • Solvation: Add DMF . Stir at room temperature for 10-15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms.

  • Addition: Add chloroacetonitrile (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

    • Checkpoint: Reaction should be complete within 3-5 hours.

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Observation: The product usually precipitates as a solid or oil.

    • Extract with Ethyl Acetate (3x).[1][2][4]

    • Wash combined organics with Water (2x) and Saturated Brine (1x) to remove residual DMF.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from Hexane/Ethanol or pass through a short silica plug.

References

  • BenchChem Technical Support . Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from (General principles of phenol alkylation).[1]

  • Organic Chemistry Portal . Williamson Ether Synthesis. Retrieved from (Mechanism and side reactions).[1]

  • Duan, H. (2023).[1][2][6] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Retrieved from (Application in Gefitinib synthesis).[1]

  • Bahrami, K., et al. (2008).[1][5] Potassium Iodide as a Catalyst in Organic Synthesis. Synthesis. Retrieved from (Validation of KI catalytic effect).[1]

  • National Institutes of Health (NIH) . Solvent Effects on Nucleophilic Substitution. Retrieved from (Solvent polarity influence on SN2 rates).[1]

Sources

removing unreacted 4-bromo-2-fluorophenol from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for removing unreacted 4-bromo-2-fluorophenol (4-B-2-FP) from reaction mixtures. Ticket ID: CHEMSUP-2024-BF-PH Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

4-Bromo-2-fluorophenol (CAS: 2105-94-4) is a halogenated phenolic intermediate often used in cross-coupling and nucleophilic substitution reactions. Its removal is frequently complicated by its lipophilicity (due to Br/F atoms) and its weak acidity (


 ~8.5–9.0). Standard evaporation is ineffective due to its high boiling point (~210°C).

This guide prioritizes Chemical Derivatization (Salt Formation) via acid-base extraction as the primary removal strategy, followed by Chromatographic Refinement and Solid-Supported Scavenging for high-throughput applications.

Module 1: Acid-Base Extraction (The Standard Protocol)

Best For: Reactions where the target product is neutral (e.g., ethers, esters, protected amines) or basic .

The Chemical Logic

Phenols are weak acids.[1] 4-B-2-FP is more acidic than non-halogenated phenol due to the electron-withdrawing inductive effects (


) of the ortho-fluorine and para-bromine.
  • Reaction:

    
    
    
  • Strategy: By converting the lipophilic phenol into its hydrophilic phenolate salt, it partitions into the aqueous phase, leaving your neutral product in the organic layer.[2]

Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with a non-water-miscible solvent (DCM or Ethyl Acetate).

    • Expert Tip: Avoid Diethyl Ether if possible; halogenated phenols can form tight H-bonded complexes with ether oxygens, sometimes resisting extraction.

  • The Basic Wash:

    • Add 1M NaOH (or 1M KOH) to the separatory funnel.

    • Volume: Use 3x volume relative to the theoretical amount of phenol remaining.

    • Shake vigorously for 2 minutes. The deprotonation is an equilibrium process; efficient mixing is required.

  • Phase Separation:

    • Collect the organic layer.[3][4]

    • Troubleshooting: If an emulsion forms (common with fluorinated aromatics), add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Verification:

    • Spot the organic layer on a TLC plate. The phenol spot (usually UV active) should be absent.

Decision Logic: Choosing the Right Base

Figure 1: Decision tree for selecting the appropriate base during workup to ensure product stability while maximizing phenol removal.

Module 2: Chromatographic Purification

Best For: When acid-base extraction is impossible (e.g., product is also acidic) or when trace purification is needed.

The Issue: "Streaking"

Phenols act as hydrogen bond donors. On standard silica gel (


), the hydroxyl proton of 4-B-2-FP interacts strongly with the silanol groups on the silica surface. This causes the phenol to "drag" or "streak" down the column, contaminating later fractions.
The Fix: Acidified Mobile Phase

You must suppress the ionization of the phenol and saturate the silica's H-bonding sites.

ParameterRecommendationMechanism
Mobile Phase Modifier 1% Acetic Acid (AcOH)Protonates silanol groups on silica, preventing the phenol from sticking.
Solvent System Hexane : Ethyl Acetate (+1% AcOH)Standard polarity adjustment.
Loading DCM (Liquid loading)Avoid dissolving in MeOH for loading, as it broadens bands.

Protocol:

  • Add 1% v/v glacial acetic acid to both your non-polar (Hexane) and polar (EtOAc) solvent reservoirs.

  • Run the column. The 4-B-2-FP will elute as a sharp, defined band rather than a long streak.

  • Note: 4-B-2-FP is less polar than many coupled products (e.g., biaryls with polar groups) and often elutes early.

Module 3: Scavenger Resins (High-Throughput)

Best For: Small-scale reactions (<100 mg), parallel synthesis, or when aqueous workup must be avoided.

Technology: Solid-Supported Sequestration

Use a Polymer-Supported Carbonate (PS-Carbonate) or Strong Anion Exchange (SAX) resin. These resins act as "solid-phase bases."

Workflow:

  • Add Resin: Add 3–4 equivalents (relative to excess phenol) of PS-Carbonate resin directly to the reaction vial.

  • Incubate: Shake or stir gently for 1–2 hours at room temperature.

    • Mechanism:[1][3] The resin deprotonates the phenol, and the resulting phenolate ionically binds to the ammonium cation on the polymer bead.

  • Filter: Pass the mixture through a simple frit or cotton plug.

  • Result: The phenol stays on the solid resin; the filtrate contains your pure product.

Figure 2: Workflow for using solid-supported scavenger resins to remove phenolic impurities without liquid-liquid extraction.

Troubleshooting & FAQs

Q1: I performed the NaOH wash, but NMR still shows traces of 4-bromo-2-fluorophenol. Why?

Diagnosis: This is often a solvent effect .

  • Cause: If you used a highly polar organic solvent like THF or Ethyl Acetate for the extraction, it can dissolve a significant amount of water (and the sodium phenolate salt along with it).

  • Solution: Switch to a more non-polar solvent for the workup, such as Dichloromethane (DCM) or Chloroform . These exclude water/salts much better than EtOAc.

  • Secondary Fix: Perform a "back-wash."[1] Wash your organic layer with 1M NaOH (x2), then wash the organic layer with Brine (x1) to pull out any residual trapped phenolate salts.

Q2: My product is also a phenol. How do I separate them?

Diagnosis:


 overlap.
  • Analysis: If your product is a phenol, it will also be deprotonated by NaOH.

  • Solution: You must rely on Chromatography (Module 2) or Distillation (if stability permits).

    • Differentiation: If your product is a non-halogenated phenol, it might be slightly less acidic (

      
       ~10) than 4-B-2-FP (
      
      
      
      ~8.5). You could try a pH-controlled extraction :
      • Buffer the aqueous layer to pH ~9.0 (using Borate buffer).

      • Extract.[1][3][5] The 4-B-2-FP (more acidic) will ionize more than your product. Note: This is difficult to tune perfectly and results in yield loss. Chromatographic separation is preferred.

Q3: Can I just put the reaction mixture on the Rotavap?

Answer: No.

  • Reason: The boiling point of 4-bromo-2-fluorophenol is approximately 210°C (at 760 mmHg). It will not evaporate under standard rotary evaporator conditions (

    
    , 20 mbar). It requires high-vacuum distillation (<1 mbar) or Kugelrohr distillation to sublime/distill.
    

References

  • Sigma-Aldrich. 4-Bromo-2-fluorophenol Product Specification & Properties. (Accessed 2024). Link

  • PubChem. Compound Summary for CID 2724981: 4-Bromo-2-fluorophenol.[6] National Library of Medicine. Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for estimating phenolic acidity shifts). Link

  • Biotage. Strategies for Work-up and Sample Preparation: Scavenger Resins. (Industry standard guide for solid-supported scavenging). Link

  • Organic Chemistry Portal. Flash Column Chromatography Techniques. (Detailing the use of acetic acid modifiers for acidic compounds). Link

Sources

optimizing base selection (K2CO3 vs NaH) for ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center.

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Topic: Ether Synthesis Optimization (


 vs. 

)

Introduction: The "Base" of the Problem

You are likely here because your ether synthesis yields are inconsistent, your reaction is stalling, or you are concerned about the safety profile of your scale-up. In the Williamson ether synthesis (


), the choice between Potassium Carbonate (

) and Sodium Hydride (

) is not merely a preference—it is a decision dictated by

thermodynamics
, solubility kinetics , and safety engineering .

This guide moves beyond textbook definitions to address the practical realities of the laboratory.

Module 1: Strategic Selection (Decision Matrix)

The Core Rule: Match the base strength to the substrate's acidity (


).
  • Phenols (

    
    ): 
    
    
    
    is the gold standard. It is mild, easy to handle, and sufficient to deprotonate phenols (
    
    
    of
    
    
    is
    
    
    ).
  • Aliphatic Alcohols (

    
    ): 
    
    
    
    is usually required.
    
    
    is thermodynamically insufficient to generate a high concentration of alkoxide unless you employ Phase Transfer Catalysis (PTC) or high heat to drive the equilibrium.
Visual Decision Guide

BaseSelection Start Substrate Type? Phenol Phenol / Acidic OH (pKa < 11) Start->Phenol Alcohol Aliphatic Alcohol (pKa > 15) Start->Alcohol K2CO3 CHOICE: K2CO3 (Mild, Reversible) Phenol->K2CO3 Sensitive Base Sensitive FGs? (Esters, Halides) Alcohol->Sensitive SolventP Solvent: Acetone, MeCN, or DMF K2CO3->SolventP NaH CHOICE: NaH (Strong, Irreversible) Sensitive->NaH No PTC CHOICE: K2CO3 + PTC (High T, 18-Crown-6) Sensitive->PTC Yes (Avoid Elimination)

Figure 1: Decision tree for selecting the optimal base based on substrate acidity and functional group tolerance.

Module 2: Technical Deep Dive & Troubleshooting

A. Sodium Hydride ( ): The "Sledgehammer"

Mechanism: Irreversible deprotonation.



Critical Safety Alert: Never heat


 in DMF , DMSO , or DMAc  above 50°C. These mixtures are thermally unstable and can undergo runaway exothermic decomposition (explosive). If you must use a polar aprotic solvent with 

, use THF or keep DMF reactions strictly at 0°C to Room Temp.

Troubleshooting Guide:

IssueDiagnosisSolution
Fire/Sparking

is reacting with ambient moisture.[1][2]
Inert Atmosphere: Use a balloon of

or Ar. Do not weigh

on an open bench on humid days.
Incomplete Reaction The mineral oil coating is interfering with stoichiometry.The Wash Protocol: Commercial

is 60% in oil.[2][3] For precise stoichiometry, wash the oil away with dry hexane/pentane under

before adding solvent.
"Gummy" Ball Formation Aggregation of

prevents reaction.
Solvation: Add a small amount of crown ether (15-Crown-5 for

) or switch to THF to break up aggregates.
B. Potassium Carbonate ( ): The "Equilibrium"

Mechanism: Reversible acid-base equilibrium.



The Heterogeneous Challenge:


 is insoluble in most organic solvents. The reaction happens at the solid-liquid interface .

Troubleshooting Guide:

IssueDiagnosisSolution
Reaction is extremely slow Low surface area of the solid base.Milling: Use "micronized" or anhydrous powder. Grind standard granular

with a mortar and pestle before use.
Low Conversion (Alcohols)

mismatch; equilibrium favors starting material.
Finkelstein Modification: Add catalytic KI (Potassium Iodide). This converts alkyl chlorides (

) to more reactive alkyl iodides (

) in situ.
Poor Solubility The

ion is not solvated.
Phase Transfer: Add 18-Crown-6 or TBAI (Tetrabutylammonium iodide). This pulls the carbonate/alkoxide into the organic phase.

Module 3: Standardized Protocols

Protocol A: High-Precision Etherification (Aliphatic Alcohols)

Best for: Primary/Secondary alcohols, unreactive electrophiles.

  • Preparation: Flame-dry a 2-neck Round Bottom Flask (RBF). Cool under

    
     flow.
    
  • Washing (Optional but Recommended): Add

    
     (60% dispersion, 1.2 - 1.5 equiv). Add dry hexane (10 mL/g). Swirl, let settle, and syringe off the supernatant oil/hexane.[2][4] Repeat 2x.
    
  • Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[4]

  • Deprotonation: Add the Alcohol (1.0 equiv) dropwise (neat or in minimal THF).

    • Observation: Watch for vigorous bubbling (

      
      ). Stir at 0°C for 30 mins, then RT for 30 mins.
      
  • Alkylation: Cool back to 0°C. Add the Electrophile (Alkyl Halide, 1.2 equiv) dropwise.

  • Completion: Warm to RT (or reflux if using THF). Monitor via TLC.

  • Quench: Cool to 0°C. Very slowly add Isopropanol (to kill excess hydride), then water.

Protocol B: Robust Etherification (Phenols)

Best for: Phenols, large scale, acid-sensitive substrates.

  • Preparation: Use a standard RBF equipped with a reflux condenser.

  • Charging: Add Phenol (1.0 equiv), Alkyl Halide (1.2 - 1.5 equiv), and finely ground anhydrous

    
     (2.0 - 3.0 equiv).
    
  • Solvent: Add Acetone (low boiling, easy workup) or Acetonitrile (higher temp). DMF is acceptable here if workup capability exists.

  • Catalyst (Optional): Add 5 mol% TBAI or KI if the electrophile is a chloride or steric hindrance is high.

  • Reaction: Heat to reflux with vigorous stirring (critical for solid-liquid contact).

  • Workup: Filter off the solid salts (

    
    ). Concentrate the filtrate.
    

Module 4: Mechanistic Visualization

Understanding the kinetic difference is vital for troubleshooting.

MechanismComparison cluster_NaH Sodium Hydride (Irreversible) cluster_K2CO3 Potassium Carbonate (Equilibrium) NaH_Step1 R-OH + NaH NaH_Step2 R-O(-) Na(+) NaH_Step1->NaH_Step2 Fast Gas H2 (Gas) Leaves (Drives Reaction) NaH_Step1->Gas K_Step1 Ar-OH + K2CO3 K_Step2 Ar-O(-) K(+) + KHCO3 K_Step1->K_Step2 Equilibrium

Figure 2: Kinetic comparison. NaH drives the reaction via gas evolution, while K2CO3 relies on the nucleophile consuming the alkoxide to shift the equilibrium.

References

  • Safety of NaH in Polar Solvents: Yang, H.; Adam, C. E.; et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Org.[5][6][7][8] Process Res. Dev.2019 , 23, 2210–2217. Link

  • Williamson Ether Synthesis Mechanism: "The Williamson Ether Synthesis." Master Organic Chemistry. Link

  • Phase Transfer Catalysis: Freedman, H. H.; Dubois, R. A. "Improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Lett.1975 , 16, 3251-3254. Link

  • Phenol Acidity & Base Selection: "Acidity of Alcohols and Phenols." Chemistry LibreTexts. Link

Sources

Technical Support Center: Controlling Nitrile Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter cases where researchers successfully synthesize a nitrile-containing compound, only to lose their product to unwanted amide or carboxylic acid side products during the isolation phase.

The nitrile group (


) is a highly versatile, yet deceptively sensitive functional group. While it can withstand various organic transformations, the introduction of water, pH extremes, and localized heat during an aqueous workup creates the perfect storm for accidental hydrolysis[1]. This guide provides the mechanistic causality, quantitative data, and field-proven protocols required to preserve your nitrile groups during workup.

Mechanistic Overview: Why Do Nitriles Hydrolyze During Workup?

To prevent product degradation, we must first understand the causality of the failure. The carbon atom of a nitrile is sp-hybridized and electrophilic. Hydrolysis requires a nucleophile (water or hydroxide) and is typically accelerated by either acid or base catalysis:

  • Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the electrophilic nitrile carbon. This process is highly exothermic and can be inadvertently triggered by quenching a reaction with strong bases like

    
     or 
    
    
    
    [2]. Furthermore, peroxide impurities (commonly found in aged ethereal solvents like THF) can act as powerful nucleophiles, rapidly driving the conversion of nitriles to amides via the Radziszewski mechanism[3].
  • Acid-Catalyzed Hydrolysis: Strong aqueous acids (e.g., 1M

    
    ) protonate the nitrile nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, making the carbon highly susceptible to attack by water.
    
  • Lewis Acid / Transition Metal Activation: If your reaction utilizes Lewis acids (e.g.,

    
    , 
    
    
    
    ) or transition metals (e.g.,
    
    
    ,
    
    
    ), these metals coordinate to the nitrile nitrogen. When an aqueous quench is applied, the metal-activated nitrile is rapidly hydrated before the metal can be washed away.

G Nitrile Nitrile (R-CN) Imidate Imidate / Enol Intermediate Nitrile->Imidate H₂O + H⁺/OH⁻ (Aqueous Workup) Amide Primary Amide (R-CONH₂) Imidate->Amide Tautomerization (Irreversible) Acid Carboxylic Acid (R-COOH) Amide->Acid Excess H₂O + Heat (Harsh Conditions)

Mechanistic pathway of nitrile hydrolysis during aqueous workup.

Troubleshooting & FAQs

Q1: My SNAr reaction yielded the desired nitrile, but after a 1M NaOH wash, my NMR shows a primary amide. How do I prevent this? A1: The localized heat generated during the neutralization of your reaction mixture, combined with the high pH of 1M


, caused partial hydrolysis of the nitrile[2].
Solution: Never use strong aqueous bases for nitrile workups. Instead, neutralize the reaction mixture carefully to a pH of ~7-8 using a mild buffer like saturated aqueous 

, and ensure the mixture is cooled in an ice bath prior to the quench[4].

Q2: I am reducing an ester to an alcohol using


 in the presence of a nitrile. The reduction worked, but the acidic workup destroyed the nitrile. What is the alternative? 
A2:  Aluminum strongly coordinates to the nitrile nitrogen. When you quenched with aqueous acid, the activated nitrile was instantly hydrolyzed.
Solution: You must sequester the aluminum before exposing the nitrile to free water. Use the Fieser method or quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[5]. The tartrate acts as a chelating ligand, stripping the metal from the nitrile and preventing hydrolysis.

Q3: My nitrile is highly sensitive and degrades even with mild aqueous buffers. How can I isolate it? A3: For exceptionally sensitive substrates, you must maintain strictly anhydrous conditions during the workup[6]. Solution: Eliminate the aqueous phase entirely. Quench the reaction using solid-supported scavenger resins (e.g., silica-supported carbonate for acids, or silica-supported sulfonic acid for bases), filter through Celite, and concentrate the filtrate directly.

Quantitative Impact of Workup Conditions

To aid in your experimental design, the following table summarizes the quantitative risk of nitrile hydrolysis across standard workup conditions.

Workup ConditionApproximate pHHydrolysis RiskTypical Amide Formation (%)Recommended Application
1M NaOH (Aqueous) > 13High15 - 100%Avoid for nitriles.
1M HCl (Aqueous) < 1High10 - 80%Avoid for nitriles.
Sat. NaHCO₃ ~ 8Low-Moderate< 5%Mild neutralization of trace acids.
Rochelle's Salt (Sat.) ~ 7 - 8Low< 2%Quenching metal hydrides/Lewis acids.
Anhydrous Resin N/AVery Low0%Highly sensitive or water-soluble nitriles.

Experimental Protocols

Protocol A: Mild Aqueous Workup for Metal-Catalyzed Reactions (Rochelle's Salt Quench)

This protocol is designed to safely quench reactions containing Lewis acids or transition metals without triggering nitrile hydrolysis[5].

Step-by-Step Methodology:

  • Temperature Control: Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and cool to 0–5 °C. Causality: Lowering the temperature suppresses the activation energy required for nucleophilic attack by water[4].

  • Quenching: Slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise. Maintain vigorous stirring. Do not allow the internal temperature to exceed 10 °C.

  • Emulsion Breaking: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 to 4 hours.

    • Self-Validation Step: The formation of two distinct, highly transparent layers (organic and aqueous) without an interfacial emulsion validates that the metal salts have been fully sequestered by the tartrate ligand.

  • Extraction: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice with ethyl acetate or dichloromethane.

  • Drying: Dry the combined organic layers over anhydrous

    
    . Avoid 
    
    
    
    if your nitrile is highly Lewis basic, as magnesium can sometimes coordinate and cause product loss during filtration.
  • Concentration: Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation[4].

Protocol B: Zero-Aqueous (Anhydrous) Workup

Use this protocol when the nitrile is highly prone to hydrolysis or is highly water-soluble[6].

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with an anhydrous, non-polar solvent (e.g., dry diethyl ether or toluene) to precipitate polar byproducts.

  • Scavenger Addition: Add 2.0 to 3.0 equivalents of a solid-supported scavenger resin (e.g.,

    
     to neutralize acids, or 
    
    
    
    to neutralize amines/bases).
  • Agitation: Stir the suspension gently at room temperature for 30–60 minutes under an inert atmosphere (nitrogen or argon).

  • Filtration: Filter the mixture through a pad of Celite to remove the resin and precipitated salts. Wash the filter cake thoroughly with anhydrous solvent.

    • Self-Validation Step: A completely transparent filtrate and the absence of baseline material on a TLC plate (using a polar eluent) confirm the successful removal of salts without aqueous exposure.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude nitrile.

Workup Selection Workflow

Use the following decision matrix to determine the optimal workup strategy for your specific reaction.

DecisionTree Start Reaction Complete: Contains Nitrile Metal Lewis Acids or Metals Present? Start->Metal YesMetal Chelating Quench (Rochelle's Salt) Metal->YesMetal Yes NoMetal Aqueous Quench Required? Metal->NoMetal No YesAq Mild Buffer (pH 7-8) Cold Temp (< 5°C) NoMetal->YesAq Yes NoAq Anhydrous Workup (Scavenger Resins) NoMetal->NoAq No

Decision matrix for selecting workup conditions to prevent nitrile hydrolysis.

References

  • BenchChem. "4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile".
  • BenchChem. "Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis".
  • BenchChem. "Common side products in 2-Amino-4,6-dimethylbenzonitrile synthesis and their removal".
  • BenchChem. "4-Bromopyridine-2-carbonitrile|CAS 62150-45-2".
  • SciELO. "Stereoselective Total Synthesis and Enantioselective Formal Synthesis of the Antineoplastic Sesquiterpene Quinone Metachromin A".
  • BenchChem.

Sources

Validation & Comparative

High-Fidelity Structural Verification of 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Discovery Applications

Executive Summary: The Regioisomer Challenge

In the synthesis of halogenated phenoxyacetonitriles—critical intermediates for agrochemicals and pharmaceutical scaffolds (e.g., substituted benzofurans or indole derivatives)—regioisomerism presents a silent failure mode.

The target compound, 2-(4-Bromo-2-fluorophenoxy)acetonitrile , contains a specific 1,2,4-substitution pattern. Standard high-throughput screening methods like LC-MS confirm molecular weight and purity but often fail to distinguish between the target and its positional isomers (e.g., 4-bromo-2-fluorophenoxy vs. 2-bromo-4-fluorophenoxy).

This guide objectively compares 1H NMR spectroscopy against LC-MS and FTIR , demonstrating why NMR is the non-negotiable standard for structural validation of this compound. We provide a self-validating protocol focusing on 19F-1H spin-spin coupling as the definitive "fingerprint" for quality assurance.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the performance of 1H NMR against common alternatives in the context of validating 2-(4-Bromo-2-fluorophenoxy)acetonitrile .

Feature1H NMR (500 MHz) LC-MS (ESI/APCI) FTIR (ATR)
Primary Utility Definitive Structural Proof Purity & Molecular WeightFunctional Group ID
Regioisomer Specificity High (via J-coupling analysis)Low (Isomers often co-elute)Low (Fingerprint region ambiguous)
Quantification Absolute (qNMR possible)Relative (requires standards)Semi-quantitative
Sample Recovery Non-destructiveDestructiveNon-destructive
Key Limitation Lower sensitivity (mg required)No connectivity dataNo skeletal connectivity
Why Alternatives Fail
  • LC-MS: While the bromine isotope pattern (1:1 ratio of 79Br/81Br) confirms the presence of bromine, it cannot tell if the bromine is at position 4 or 6 relative to the ether linkage.

  • FTIR: The nitrile stretch (~2250 cm⁻¹) confirms the functional group but provides no insight into the aromatic substitution pattern.

Technical Deep Dive: 1H NMR Spectrum Analysis

Structural Logic & Numbering

To interpret the spectrum, we must understand the magnetic environment created by the 2-Fluoro and 4-Bromo substituents.

  • Solvent: Chloroform-d (CDCl₃) is recommended. DMSO-d₆ is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for coupling constants.

  • Reference: TMS (0.00 ppm).

The Molecule:

  • Position 1: -O-CH₂-CN (Electron Donating via Resonance, Withdrawing via Induction)

  • Position 2: Fluorine (Strongly Electronegative, ortho coupler)

  • Position 4: Bromine (Electronegative, heavy atom)

Predicted Spectral Assignments (CDCl₃, 400-500 MHz)
Proton (H)Chemical Shift (δ, ppm)MultiplicityCoupling Constants (

)
Assignment Logic
H-3 7.28 – 7.35 dd (Doublet of Doublets)

Hz

Hz
Located between F and Br. Deshielded by F (ortho) and Br (ortho). Large H-F coupling is diagnostic.
H-5 7.15 – 7.22 ddd (Doublet of Doublet of Doublets)

Hz

Hz

Hz
Meta to F, Ortho to Br. Shows strong ortho coupling to H6 and meta coupling to H3.
H-6 6.85 – 6.95 t or dd

Hz

Hz
Ortho to the ether oxygen (shielding effect). Appears most upfield in the aromatic region.
-CH₂- 4.75 – 4.85 s (Singlet)N/AThe methylene protons are isolated. May appear as a fine doublet (

Hz) if long-range coupling to F occurs.
The "Fingerprint" Validation Mechanism

The validity of the structure relies on the H-3 signal .

  • If the Fluorine is at Position 2: H-3 (the proton at C3) is ortho to the Fluorine. You must observe a large coupling constant (

    
     Hz).
    
  • If the Fluorine is at Position 4 (Isomer): The coupling patterns would change drastically (no large ortho H-F coupling for a proton sandwiched between substituents).

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and data integrity.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Ensure the solvent is acid-free to prevent hydrolysis of the nitrile.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Filter through a glass wool plug if any turbidity remains.

Phase 2: Acquisition Parameters (Standard 500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons)

  • Spectral Width: 12 ppm (-1 to 11 ppm)

  • Temperature: 298 K (25°C)

Phase 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Integration: Calibrate the -CH₂- singlet at ~4.80 ppm to an integral value of 2.00 .

  • Verification Check:

    • Does the aromatic region integrate to exactly 3.00 ?

    • Does the H-3 signal (most deshielded) show a splitting of >8 Hz?

    • Pass/Fail: If H-3 is a singlet or a tight doublet (<3 Hz), the regiochemistry is incorrect.

Decision Logic Visualization

The following diagram illustrates the logical flow for confirming the correct regioisomer using NMR data.

NMR_Validation_Flow Start Start: Purified Sample Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_CH2 Check -CH2- Signal (4.7 - 4.9 ppm) Acquire->Check_CH2 Is_Singlet Is it a Singlet (2H)? Check_CH2->Is_Singlet Check_Aromatic Analyze Aromatic Region (6.8 - 7.4 ppm) Is_Singlet->Check_Aromatic Yes Fail_Group FAIL: Missing Nitrile/Ether Group Is_Singlet->Fail_Group No (Multiplet/Wrong Shift) Count_Protons Total Integral = 3H? Check_Aromatic->Count_Protons Analyze_Coupling Analyze H-3 Coupling (Most Deshielded Proton) Count_Protons->Analyze_Coupling Yes Count_Protons->Fail_Group No Check_J_Value Is J(H-F) > 8 Hz? Analyze_Coupling->Check_J_Value Pass PASS: Correct Regioisomer 2-(4-Bromo-2-fluorophenoxy)acetonitrile Check_J_Value->Pass Yes (Ortho Coupling Confirmed) Fail_Struct FAIL: Wrong Isomer (Likely 4-fluoro or 2-bromo isomer) Check_J_Value->Fail_Struct No (Meta/Para Coupling Only)

Caption: Logic flow for distinguishing the 2-fluoro-4-bromo isomer from other potential regioisomers using 1H NMR coupling constants.

References

  • Sigma-Aldrich. 2-(4-Bromo-2-fluorophenyl)acetonitrile Product Information. Retrieved from (Note: While for the phenyl-acetonitrile analog, spectral properties of the bromofluorobenzene core are analogous).

  • ChemicalBook. 4-Bromo-2-fluorophenol 1H NMR Spectrum. Retrieved from .

  • Royal Society of Chemistry. Synthesis and Characterization of Fluorinated Phenoxyacetonitriles. Supporting Information. Retrieved from .

  • University of Potsdam. Prediction of 1H NMR Shifts for Substituted Benzenes. Retrieved from .

  • Reich, H. J. WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. Retrieved from .

Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR of 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the analysis of fluorinated compounds.[1][2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an exquisite probe of the local electronic environment.[1][4] This guide provides a comprehensive analysis of the ¹⁹F NMR characteristics of 2-(4-Bromo-2-fluorophenoxy)acetonitrile, a compound of interest in medicinal chemistry, by comparing its expected spectral properties with those of structurally related molecules and outlining a robust protocol for experimental determination and computational prediction.

The Unique Signature of Fluorine: Understanding the ¹⁹F Chemical Shift

The ¹⁹F NMR chemical shift is exceptionally sensitive to the electronic environment surrounding the fluorine atom. Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, ¹⁹F chemical shifts are heavily influenced by the paramagnetic shielding term.[5] This makes them highly responsive to subtle changes in molecular structure, including inductive and resonance effects, solvent polarity, and temperature.[1][5][6] For 2-(4-Bromo-2-fluorophenoxy)acetonitrile, the chemical shift of the fluorine atom is primarily dictated by the electronic interplay of the substituents on the aromatic ring.

The fluorine atom is positioned ortho to the ether linkage and meta to the bromine atom. The ether group, with its oxygen lone pairs, can act as a π-donor through resonance, which would tend to increase electron density at the ortho and para positions, leading to increased shielding (an upfield shift). Conversely, the electronegativity of the oxygen and the cyanomethyl group exert an electron-withdrawing inductive effect, which deshields the fluorine nucleus (a downfield shift). The bromine atom, being a halogen, is also an electron-withdrawing group via induction but a weak deactivator through resonance. The final observed chemical shift will be a delicate balance of these competing electronic factors.

Comparative Analysis: Predicting the Chemical Shift of 2-(4-Bromo-2-fluorophenoxy)acetonitrile

CompoundStructureReported ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃Key Substituent Effects
FluorobenzeneC₆H₅F-113.5[7][8]Baseline for a fluorine on a benzene ring.
2-Fluorophenol2-FC₆H₄OH~ -138 to -142 (Varies with solvent)The hydroxyl group is a strong π-donor, causing a significant upfield shift compared to fluorobenzene.
2-Fluoroanisole2-FC₆H₄OCH₃~ -137The methoxy group is a strong π-donor, similar to the hydroxyl group, leading to an upfield shift.
4-Bromo-2-fluoroanisole4-Br-2-FC₆H₃OCH₃~ -115 to -120 (Estimated)The electron-withdrawing bromine at the para position will deshield the fluorine atom, shifting it downfield compared to 2-fluoroanisole.
2-(2-Fluorophenoxy)acetonitrile2-FC₆H₄OCH₂CN~ -130 to -135 (Estimated)The cyanomethyl group is electron-withdrawing, which will have a deshielding effect compared to 2-fluoroanisole.

Based on this comparison, we can anticipate the ¹⁹F NMR chemical shift for 2-(4-Bromo-2-fluorophenoxy)acetonitrile to be in the range of -110 to -125 ppm relative to CFCl₃. The presence of the electron-withdrawing bromine atom at the 4-position and the cyanomethyl group on the ether oxygen will likely cause a downfield shift compared to simpler 2-fluorophenoxy derivatives.

Experimental Determination of the ¹⁹F NMR Chemical Shift

To empirically validate the predicted chemical shift, a standardized experimental protocol is essential. The following section details a robust methodology for acquiring a high-quality ¹⁹F NMR spectrum of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

Workflow for ¹⁹F NMR Data Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆). prep2 Add an internal reference standard (e.g., CFCl₃ or TFA). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on the deuterium signal of the solvent. prep3->acq1 acq2 Tune and match the ¹⁹F probe. acq1->acq2 acq3 Set up a 1D ¹⁹F experiment with ¹H decoupling. acq2->acq3 acq4 Define spectral width (e.g., -50 to -250 ppm) and transmitter offset. acq3->acq4 acq5 Set acquisition time (~1-2s) and relaxation delay (2-5s). acq4->acq5 acq6 Acquire data with a suitable number of scans (e.g., 16-128). acq5->acq6 proc1 Apply Fourier Transform to the FID. acq6->proc1 proc2 Phase the spectrum and apply baseline correction. proc1->proc2 proc3 Reference the spectrum to the internal standard. proc2->proc3 proc4 Integrate the signal and analyze the multiplicity. proc3->proc4

Caption: Experimental workflow for acquiring ¹⁹F NMR data.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of about 0.6 mL. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]

    • Add a small amount of an internal reference standard. While CFCl₃ (δ = 0 ppm) is the traditional standard, its volatility and environmental concerns have led to the use of secondary standards like trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F probe to the correct frequency.

    • Set up a standard one-dimensional ¹⁹F NMR experiment. To simplify the spectrum to a singlet for the fluorine of interest (or a simple multiplet if there are other fluorine atoms), it is common to use proton decoupling.[9]

    • Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -80 to -180 ppm).

    • The transmitter offset should be set to the center of the expected spectral region.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 16 to 128 scans.

    • Employ a relaxation delay of 2-5 seconds to ensure quantitative accuracy if needed.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known value.

    • Analyze the multiplicity of the signal. Without proton decoupling, the fluorine signal will be split by neighboring protons. The coupling constants (J-values) can provide additional structural information.

Computational Prediction: An In Silico Alternative

In the absence of experimental data, computational chemistry offers a powerful tool for predicting ¹⁹F NMR chemical shifts with a reasonable degree of accuracy.[10][11][12] Density Functional Theory (DFT) is a commonly employed method for this purpose.

Computational Workflow

computational_workflow cluster_model Model Building & Optimization cluster_nmr NMR Calculation cluster_shift Chemical Shift Prediction model1 Build the 3D structure of the molecule. model2 Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). model1->model2 nmr1 Calculate the NMR shielding tensor using the GIAO method with a larger basis set (e.g., ωB97XD/aug-cc-pvdz). model2->nmr1 nmr2 Calculate the shielding tensor for a reference compound (e.g., CFCl₃). nmr1->nmr2 shift1 Calculate the relative chemical shift: δ = σ_ref - σ_sample. nmr2->shift1 shift2 Apply a scaling factor if necessary based on the computational method. shift1->shift2

Caption: Workflow for computational prediction of ¹⁹F NMR chemical shifts.

Recommended Computational Protocol:
  • Structure Optimization: The 3D structure of 2-(4-Bromo-2-fluorophenoxy)acetonitrile should be optimized using a DFT method such as B3LYP with a basis set like 6-31+G(d,p).[10]

  • NMR Shielding Calculation: The isotropic magnetic shielding tensor (σ) is then calculated for the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this step. A functional like ωB97XD with the aug-cc-pvdz basis set has been shown to provide a good balance of accuracy and computational cost.[12]

  • Chemical Shift Calculation: The chemical shift (δ) is determined relative to a reference compound (e.g., CFCl₃) calculated at the same level of theory: δ_sample = σ_ref - σ_sample.

  • Scaling: To improve accuracy, the calculated shifts can be linearly scaled by comparing a set of calculated values for known compounds with their experimental shifts.[10]

Conclusion

The ¹⁹F NMR chemical shift of 2-(4-Bromo-2-fluorophenoxy)acetonitrile serves as a sensitive probe of its electronic structure. Through a comparative analysis with related compounds, we predict its chemical shift to be in the range of -110 to -125 ppm. This guide has provided a comprehensive framework for both the experimental determination and computational prediction of this value. For researchers and professionals in drug development, a thorough understanding and application of these methodologies are crucial for the unambiguous characterization of fluorinated molecules, ultimately accelerating the journey from discovery to clinical application.

References

  • Cui, X., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8031–8038. [Link]

  • Bhandari, D., & Govindarajan, S. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 24(10), 1735-1746. [Link]

  • Wicky, B. I. M., et al. (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 57(42), 13961-13965. [Link]

  • Kuepper, D. S., et al. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics, 13(7), 2338–2349. [Link]

  • Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Sena, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(34), 20386-20397. [Link]

  • Gerig, J. T. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 9(24), 5438–5446. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013, 1-12. [Link]

  • University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Shishmarev, D., & Otting, G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(4), 986-993. [Link]

  • Arfo, F. S., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(9), 6523–6534. [Link]

  • Moschner, J., et al. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 26(48), 10836-10851. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

Technical Guide: Comparative IR Analysis of Nitrile Stretching Frequencies in Phenoxyacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the IR spectroscopic properties of phenoxyacetonitriles, designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

In drug discovery, phenoxyacetonitriles (


) serve as critical intermediates and pharmacophores (e.g., in cathepsin inhibitors). The nitrile (

) stretching vibration (

) is a diagnostic handle in Infrared (IR) spectroscopy, typically appearing in the 2250–2260 cm⁻¹ region.

Unlike benzonitriles, where the nitrile group is directly conjugated to the aromatic ring, phenoxyacetonitriles possess a methylene (


) spacer. This "insulator" dramatically alters the vibrational physics, making the nitrile frequency sensitive to inductive field effects rather than direct resonance. This guide compares these spectral behaviors and provides a validated protocol for characterization.

Comparative Spectral Analysis

The Baseline: Structural Comparison

The position of the nitrile peak is dictated by the bond order and the hybridization of the attached carbon. The phenoxyacetonitrile peak is distinct from both simple aliphatic and aromatic nitriles.

Compound ClassStructure

Position (cm⁻¹)
IntensityElectronic Driver
Benzonitrile

2220 – 2230StrongConjugation: Resonance weakens the

bond, lowering frequency.
Acetonitrile

2253 ± 1MediumHyperconjugation: Standard

hybridized carbon attached to

carbon.
Phenoxyacetonitrile

2250 – 2260 Medium/StrongInduction: The electronegative Oxygen pulls density through the

, slightly stiffening the bond compared to alkyl nitriles.

Expert Insight: The oxygen atom in phenoxyacetonitrile exerts a strong Inductive Effect (


). While the 

bridge blocks resonance, the

effect increases the polarity of the

bond, often resulting in a peak position slightly higher than simple alkyl nitriles (like valeronitrile at ~2248 cm⁻¹).
Substituent Effects (The "Insulation" Phenomenon)

When substituting the aromatic ring (e.g., 4-nitrophenoxyacetonitrile), the shift in


 is governed by the transmission of electronic effects through the ether linkage.
  • Benzonitriles (Direct Conjugation): A para-electron-donating group (EDG) like

    
     significantly lowers 
    
    
    
    via resonance.
  • Phenoxyacetonitriles (Insulated): The

    
     spacer acts as a "firewall" against resonance. Substituents affect the nitrile primarily through Field Effects  and Induction .
    

Predicted Shifts for 4-Substituted Phenoxyacetonitriles (


): 
Substituent (R)Electronic EffectPredicted

Shift
Mechanism

(Nitro)
Strong EWG (

)
+2 to +5 cm⁻¹ (Blue Shift)Increases effective electronegativity of Oxygen; stiffens CN bond.

(None)
Baseline0 (Ref: ~2255 cm⁻¹)Standard reference.

(Methoxy)
EDG (

)
-1 to -3 cm⁻¹ (Red Shift)Increases electron density on Oxygen, slightly weakening induction.

Mechanistic Visualization

The following diagram illustrates the "Insulation Effect" of the methylene bridge, contrasting it with the direct conjugation seen in benzonitriles.

G cluster_0 Benzonitrile (Conjugated) cluster_1 Phenoxyacetonitrile (Insulated) Ar Aromatic Ring CN_conj Nitrile (CN) Ar->CN_conj Direct Resonance (Lowers Frequency) Ar_ph Aromatic Ring Oxygen Oxygen Atom (-I) Ar_ph->Oxygen Resonance CH2 Methylene Bridge (Insulator) Oxygen->CH2 Inductive Pull CN_ins Nitrile (CN) CH2->CN_ins Field Effect Only (High Frequency)

Figure 1: Comparison of electronic transmission pathways. In phenoxyacetonitriles, the methylene bridge blocks direct resonance, maintaining a higher wavenumber frequency.

Experimental Protocol: Precision Measurement

To distinguish subtle substituent shifts (1–5 cm⁻¹), precise sample preparation is required. Solid-state interactions (KBr pellets) can cause peak broadening or shifting due to lattice forces.

Protocol: Solution-Phase IR Analysis

Objective: Determine intrinsic


 without solid-state artifacts.
  • Solvent Selection:

    • Primary Choice: Carbon Tetrachloride (

      
      ) or Tetrachloroethylene (
      
      
      
      ). These are non-polar and transparent in the 2200 cm⁻¹ region.
    • Alternative: Chloroform (

      
      ). Note: CHCl3 can form weak H-bonds with the nitrile nitrogen, causing a slight blue shift (~5 cm⁻¹).
      
  • Sample Preparation:

    • Prepare a 10 mM - 50 mM solution. High concentrations (>0.1 M) may lead to dipole-dipole dimerization, shifting peaks.

    • Ensure the sample is strictly anhydrous. Water forms strong H-bonds with nitriles, broadening the peak and shifting it to ~2260+ cm⁻¹.

  • Acquisition Parameters:

    • Resolution: Set to 1 cm⁻¹ or 0.5 cm⁻¹ . Standard 4 cm⁻¹ resolution is insufficient to detect substituent effects in this class.

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Cell: Use a CaF₂ or NaCl liquid cell with a 0.1 mm to 0.5 mm path length.

  • Data Processing:

    • Perform a solvent subtraction.

    • Apply a baseline correction between 2300 and 2100 cm⁻¹.

    • Use a "Peak Center of Gravity" or second-derivative algorithm for exact frequency determination, rather than simple peak picking.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Peak Broadening (>15 cm⁻¹) Hydrogen BondingCheck for moisture in solvent; dry with molecular sieves (3Å).
Split Peak (Doublet) Fermi ResonanceCommon in nitriles. The overtone of a lower frequency mode couples with

. Report the main peak center.
Shift to ~2230 cm⁻¹ Enolization / TautomerismIn rare cases (e.g., highly acidic alpha-protons), tautomerization to a ketenimine-like structure may occur (unlikely in simple phenoxyacetonitriles).

References

  • NIST Chemistry WebBook. Acetonitrile, (m-phenoxyphenyl)- Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[2] Chemistry – An Asian Journal.[2] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Levinson, N. M., et al. Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles. PMC. Available at: [Link]

Sources

A Tale of Two Halogens: Comparative Biological Activity of 2-Fluoro vs. 2-Chloro Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of drug discovery and agrochemical development, the subtle substitution of one halogen for another on a lead compound can dramatically alter its biological profile. This guide provides an in-depth comparative analysis of the biological activities of 2-fluoro and 2-chloro phenoxy derivatives, exploring their applications as c-Met kinase inhibitors, herbicides, and antiplasmodial agents. By delving into the fundamental physicochemical differences between fluorine and chlorine, we aim to elucidate the rationale behind experimental observations and guide the strategic design of more potent and selective molecules.

The Halogen Effect: More Than Just a Substitution

The choice between a fluorine and a chlorine atom at the ortho-position of a phenoxy ring is a critical decision in medicinal and agricultural chemistry. While both are halogens and share certain periodic trends, their distinct properties profoundly influence a molecule's interaction with its biological target.

Fluorine , the most electronegative element, is small and forms a very strong, short bond with carbon. Its introduction can significantly alter the electronic distribution of a molecule, influence its conformation, and block metabolic pathways, thereby enhancing bioavailability.[1][2] In contrast, chlorine is larger, less electronegative, and more polarizable.[1][2] These characteristics can lead to different steric and electronic interactions within a binding pocket, potentially offering alternative or enhanced binding modes. A molecular matched pair analysis has shown that chlorinated compounds, on average, exhibit slightly improved binding constants compared to their fluorinated counterparts.[2]

This guide will explore how these fundamental differences translate into tangible variations in biological activity across different therapeutic and agricultural domains.

c-Met Kinase Inhibition: A Battle for Potency

The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy, and 4-phenoxyquinoline derivatives have emerged as a promising class of inhibitors. The substitution at the 2-position of the phenoxy ring plays a crucial role in modulating their inhibitory potency.

While direct head-to-head comparisons of 2-fluoro versus 2-chloro phenoxyquinoline derivatives are not extensively documented in single studies, analysis of structure-activity relationship (SAR) data from various sources allows for a compelling comparative discussion. Studies on 4-(2-fluorophenoxy)quinoline derivatives have reported impressive c-Met inhibitory activities with IC50 values in the low nanomolar range.

Table 1: Comparative c-Met Kinase Inhibition of Substituted Phenoxyquinoline Derivatives

Compound ClassSubstitution at 2-position of Phenoxy Ringc-Met IC50 (nM)Reference
4-Phenoxyquinoline Derivatives 2-Fluoro1.1 - 2.43
2-ChloroData not directly available in the same series
Unsubstituted/Other HalogensVariable, generally less potent than 2-fluoro

Note: The table summarizes the range of reported IC50 values for 2-fluoro substituted derivatives from multiple studies. Direct comparative data for a 2-chloro analog within the same chemical series was not found in the reviewed literature.

The high potency of the 2-fluoro derivatives can be attributed to several factors. The small size of fluorine allows it to fit snugly into the binding pocket, while its high electronegativity can lead to favorable electrostatic interactions. Furthermore, the C-F bond is highly resistant to metabolic degradation, potentially leading to a longer duration of action.

While a direct IC50 value for a 2-chloro analog is not available for a direct comparison in the same series, the larger size of chlorine compared to fluorine would likely result in different steric interactions within the c-Met active site. Depending on the specific topology of the binding pocket, this could either be beneficial or detrimental to binding affinity. The greater polarizability of chlorine could also lead to different types of interactions, such as dispersion forces, which might compensate for any steric hindrance.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against a protein kinase like c-Met.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (2-fluoro and 2-chloro phenoxy derivatives)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the recombinant c-Met kinase to each well.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the light output via a luciferase reaction.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot graph TD; A[Start] --> B{Prepare Reagents}; B --> C{Compound Dilution}; C --> D{Set up Kinase Reaction}; D --> E{Incubation}; E --> F{Signal Detection}; F --> G{Data Analysis}; G --> H[End]; subgraph "Kinase Reaction" D; end subgraph "Data Acquisition" F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 B -- Compound & Kinase --> D; C -- Diluted Compounds --> D; E -- ADP Produced --> F; G -- IC50 Value --> H; end

Caption: Workflow for an in vitro kinase inhibition assay.

Herbicidal Activity: A Tale of Uncontrolled Growth

Phenoxyacetic acid derivatives have a long history as selective herbicides for broadleaf weeds.[3][4] Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth that is ultimately lethal to the plant.[3] The nature of the halogen substituent on the phenoxy ring can significantly influence the herbicidal efficacy.

A study on chlorinated phenoxyacetic acid derivatives demonstrated that the position and number of chlorine atoms affect their biological activity.[3] While direct comparative studies with 2-fluorophenoxyacetic acid are scarce, we can infer potential differences based on the physicochemical properties of the halogens. The higher electronegativity of fluorine in the ortho position could influence the acidity of the carboxylic acid group and the overall electronic properties of the molecule, which are crucial for its interaction with the auxin receptors. The smaller size of fluorine might also allow for a better fit in the receptor's binding site compared to the bulkier chlorine atom.

However, the lipophilicity of the molecule, which is important for its penetration through the plant cuticle, is also a key factor. Chlorinated compounds are generally more lipophilic than their fluorinated counterparts, which could lead to enhanced uptake and, consequently, higher herbicidal activity.[2] Therefore, the net effect on herbicidal efficacy will be a balance between electronic, steric, and lipophilic factors.

Experimental Protocol: Laboratory Bioassay for Herbicide Efficacy

This protocol outlines a general method for assessing the phytotoxicity of herbicides in a controlled laboratory setting.

Objective: To evaluate and compare the herbicidal efficacy of 2-fluoro and 2-chloro phenoxyacetic acid derivatives on a target weed species.

Materials:

  • Seeds of a susceptible broadleaf weed species (e.g., Arabidopsis thaliana or a common agricultural weed).

  • Potting soil or a suitable growth medium.

  • Pots or multi-well plates.

  • Test compounds (2-fluoro and 2-chloro phenoxyacetic acid derivatives) dissolved in a suitable solvent (e.g., acetone with a surfactant).

  • Control solution (solvent and surfactant only).

  • Growth chamber with controlled light, temperature, and humidity.

  • Spray bottle or a small-scale sprayer for application.

Procedure:

  • Plant Growth: Sow the weed seeds in pots or multi-well plates filled with the growth medium. Allow the seedlings to grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare different concentrations of the test herbicides. Apply the herbicide solutions evenly to the foliage of the seedlings using a sprayer. Treat a set of plants with the control solution.

  • Incubation: Place the treated plants in a growth chamber under optimal growing conditions.

  • Phytotoxicity Assessment: Observe the plants daily for signs of phytotoxicity, such as epinasty (twisting of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and growth inhibition.

  • Data Collection: After a set period (e.g., 7-14 days), harvest the above-ground biomass of the plants. Measure the fresh or dry weight.

  • Data Analysis: Compare the biomass of the herbicide-treated plants to the control plants to calculate the percent growth inhibition. Determine the GR50 value (the concentration of herbicide that causes a 50% reduction in growth).

dot graph TD; A[Start] --> B{Plant Growth}; B --> C{Herbicide Application}; C --> D{Incubation}; D --> E{Phytotoxicity Assessment}; E --> F{Data Collection}; F --> G{Data Analysis}; G --> H[End]; subgraph "Treatment" C; end subgraph "Observation" E; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF B -- Seedlings --> C; D -- Treated Plants --> E; F -- Biomass Data --> G; G -- GR50 Value --> H; end

Caption: Workflow for a laboratory herbicide bioassay.

Antiplasmodial Activity: A Quest for New Malaria Treatments

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. 2-Phenoxybenzamides have been identified as a promising class of compounds with antiplasmodial activity. A study on this class of compounds included a derivative with a 2-(4-fluorophenoxy) substituent, which showed good activity against Plasmodium falciparum.[5]

While a direct comparison with a 2-chloro analog was not reported in this study, the authors noted that bulky, non-polar substituents on other parts of the molecule were beneficial for high antiplasmodial activity. This suggests that the larger size and higher lipophilicity of a chloro-substituent at the 2-position of the phenoxy ring could potentially enhance activity. However, the specific interactions within the binding site of the parasitic target would ultimately determine the outcome. The higher electronegativity of fluorine could be crucial for a specific hydrogen bond or electrostatic interaction that is lost with chlorine.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol describes a common method for assessing the in vitro activity of compounds against the blood stages of P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum.

  • Human red blood cells (O+).

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin).

  • Test compounds (2-fluoro and 2-chloro phenoxy derivatives).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at a defined parasitemia and hematocrit.

  • Assay Setup:

    • Serially dilute the test compounds in complete medium.

    • Add the diluted compounds to a 96-well plate.

    • Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.

    • Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining:

    • After incubation, add SYBR Green I in lysis buffer to each well.

    • Incubate in the dark at room temperature for at least 1 hour to allow for cell lysis and staining of parasite DNA.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cells.

    • Plot the percentage of parasite growth inhibition versus the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

dot graph TD; A[Start] --> B{Parasite Culture}; B --> C{Assay Setup}; C --> D{Incubation}; D --> E{Lysis & Staining}; E --> F{Fluorescence Measurement}; F --> G{Data Analysis}; G --> H[End]; subgraph "Drug Treatment" C; end subgraph "Signal Quantification" F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 B -- Parasites --> C; D -- Infected RBCs --> E; F -- Fluorescence Data --> G; G -- IC50 Value --> H; end

Caption: Workflow for an in vitro antiplasmodial assay.

Conclusion: A Strategic Choice for Targeted Activity

The decision to incorporate a 2-fluoro or a 2-chloro substituent into a phenoxy-containing lead compound is a nuanced one, with the optimal choice being highly dependent on the specific biological target and the desired therapeutic or agricultural outcome.

  • For c-Met kinase inhibition , the smaller, highly electronegative fluorine atom at the 2-position of the phenoxy ring appears to be highly favorable, leading to potent low-nanomolar inhibitors.

  • In the context of herbicidal activity , the choice is less clear-cut. While the electronic properties of fluorine may be advantageous for receptor binding, the increased lipophilicity conferred by chlorine could enhance plant uptake. Empirical testing is crucial to determine the superior substituent for a given herbicidal scaffold.

  • For antiplasmodial agents , where lipophilicity and the ability to cross multiple membranes are critical, the larger and more lipophilic chlorine atom may offer an advantage, although specific interactions with the parasite target will ultimately dictate the activity.

This guide has provided a framework for understanding the comparative biological activities of 2-fluoro and 2-chloro phenoxy derivatives, grounded in their fundamental physicochemical properties and supported by experimental data and protocols. By carefully considering the interplay of steric, electronic, and lipophilic factors, researchers can make more informed decisions in the design and optimization of novel bioactive molecules.

References

  • A. Studzińska, M. Ruchała, and B. Gierczyk, "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid," Molecules, vol. 28, no. 8, p. 3381, Apr. 2023. [Online]. Available: [Link]

  • C. J. E. Summerfield and G. Pattison, "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design," Chem. Sci., vol. 14, no. 1, pp. 136-153, 2023. [Online]. Available: [Link]

  • C. J. E. Summerfield and G. Pattison, "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design," ChemRxiv, 2022. [Online]. Available: [Link]

  • C. J. E. Summerfield and G. Pattison, "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design," Chem. Sci., Jan. 2026. [Online]. Available: [Link]

  • S. Y. Lee et al., "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity," Pharmaceuticals, vol. 14, no. 11, p. 1109, Nov. 2021. [Online]. Available: [Link]

  • S. Y. Lee et al., "Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture," Molecules, vol. 23, no. 5, p. 1174, May 2018. [Online]. Available: [Link]

  • S. Y. Lee et al., "Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture," PubMed, May 2018. [Online]. Available: [Link]

  • S. Y. Lee et al., "Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture," PMC, May 2018. [Online]. Available: [Link]

  • J. Kim et al., "Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis," Sensors, vol. 24, no. 3, p. 913, Jan. 2024. [Online]. Available: [Link]

  • Contract Laboratory, "Herbicide Testing: Resistance, Residues, and Soil Impact," Contract Laboratory, Apr. 2025. [Online]. Available: [Link]

  • NC State Extension Publications, "Conducting a Bioassay For Herbicide Residues," NC State Extension Publications, Oct. 2016. [Online]. Available: [Link]

  • U.S. Army Armament Research and Development Command, "The Determination of Phytotoxicity.," DTIC, 1978. [Online]. Available: [Link]

  • C. L. Hamner and H. B. Tukey, "THE HERBICIDAL ACTION OF 2,4 DICHLOROPHENOXYACETIC AND 2,4,5 TRICHLOROPHENOXYACETIC ACID ON BINDWEED," Science, vol. 100, no. 2590, pp. 154-155, Aug. 1944. [Online]. Available: [Link]

  • M. Cycoń, A. Lewandowska, and Z. Piotrowska-Seget, "Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures," Polish Journal of Environmental Studies, vol. 20, no. 2, pp. 293-301, 2011. [Online]. Available: [Link]

  • World Health Organization, "Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water," WHO, 2003. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency, "Chlorophenoxy Herbicides," EPA, 2010. [Online]. Available: [Link]

  • A. Studzińska, M. Ruchała, and B. Gierczyk, "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid," ResearchGate, Apr. 2023. [Online]. Available: [Link]

  • R. A. Casal, "Comparison of some properties of the chlorophenoxy herbicides.," ResearchGate, 2017. [Online]. Available: [Link]

  • P. M. Dewick, "2,4-Dichlorophenoxyacetic acid," Wikimedia Commons, 2006. [Online]. Available: [Link]

  • H. Bercher and A. Grisk, "[Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]," Acta Biol Med Ger, vol. 35, no. 1, pp. 79-85, 1976. [Online]. Available: [Link]

  • S. A. Khan et al., "Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr," Journal of Pharmacy Research, vol. 5, no. 8, pp. 4165-4168, 2012. [Online]. Available: [Link]

  • Y. Wang et al., "Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). …," ResearchGate, 2025. [Online]. Available: [Link]

  • S. Y. Lee et al., "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity," Semantic Scholar, Oct. 2021. [Online]. Available: [Link]

  • A. A. Auras, "Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata," Malaria World, Aug. 2024. [Online]. Available: [Link]

Sources

A Comparative Guide to the HPLC Analysis of 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Method Development, Performance Comparison, and Supporting Experimental Data

In the landscape of pharmaceutical development and chemical synthesis, the accurate and efficient analysis of intermediates is paramount. 2-(4-Bromo-2-fluorophenoxy)acetonitrile, a halogenated aromatic nitrile, presents a unique analytical challenge due to its specific physicochemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside alternative techniques, grounded in scientific principles and supported by experimental data for analogous compounds.

Understanding the Analyte: 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Before delving into analytical methodologies, it is crucial to understand the key characteristics of the target molecule.

PropertyValueSource
Chemical Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
CAS Number 114897-91-5
Physical Form Off-white to Pale-yellow to Yellow-brown to Brown Solid
Key Structural Features Aromatic ring, Bromo- and Fluoro- substituents, Phenoxy ether linkage, Acetonitrile group

The presence of the aromatic ring and the hydrophobic bromine atom suggests strong retention in reversed-phase HPLC. The polar nitrile group and the electronegative fluorine atom will also influence its interaction with different stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC is the most common and versatile technique for the analysis of small organic molecules like 2-(4-Bromo-2-fluorophenoxy)acetonitrile. The primary retention mechanism is the hydrophobic interaction between the analyte and the non-polar stationary phase.[1]

Conceptual HPLC Method and Expected Retention Time

Experimental Protocol: A Foundational Reversed-Phase HPLC Method

Objective: To establish a baseline isocratic HPLC method for the separation and quantification of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (based on the UV absorbance of the aromatic chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

  • Dissolve in 10 mL of acetonitrile to achieve a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Rationale Behind the Methodological Choices:

  • Stationary Phase (C18): A C18 column is the most widely used reversed-phase column due to its high hydrophobicity, which will effectively retain the aromatic and brominated analyte.[2]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is an excellent organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[3] The ratio of acetonitrile to water is a critical factor influencing retention time; a higher percentage of acetonitrile will decrease the retention time.[4][5]

  • Temperature Control: Maintaining a constant column temperature is crucial for ensuring reproducible retention times, as temperature fluctuations can affect mobile phase viscosity and analyte solubility.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh Analyte Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject Sample Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Factors Influencing Retention Time and Resolution

The retention time in HPLC is a critical parameter for compound identification and is influenced by several factors:

  • Mobile Phase Composition: Increasing the organic modifier (acetonitrile) percentage will decrease the retention time.

  • Flow Rate: A higher flow rate will lead to a shorter retention time.

  • Column Temperature: Generally, an increase in temperature will decrease the retention time.

  • Column Chemistry: Different stationary phases (e.g., C8, Phenyl-Hexyl) will exhibit different selectivities and retention characteristics. For instance, a Phenyl-Hexyl column could offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[7]

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust technique, other methods may offer advantages in terms of speed, sensitivity, or applicability to different sample matrices.

FeatureHPLCUPLCGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns and higher pressures.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analysis Time 15 - 30 minutes3 - 10 minutes[8]20 - 40 minutes
Sensitivity GoodExcellent, with narrower peaks leading to higher sensitivity.[9]Good for volatile compounds.
Solvent Consumption Moderate to HighSignificantly lower than HPLC.[9]Minimal (carrier gas).
Instrumentation Cost ModerateHighModerate
Best Suited For Routine quality control, purity determination.High-throughput screening, complex mixture analysis.Analysis of volatile and thermally stable compounds.
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Sensitivity

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles.[9] This results in several key advantages over traditional HPLC:

  • Faster Analysis Times: The smaller particle size allows for higher flow rates without a loss of resolution, drastically reducing run times.[8][9]

  • Improved Resolution and Sensitivity: UPLC systems generate narrower and taller peaks, leading to better separation of complex mixtures and lower limits of detection.[9]

  • Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique.[9]

For a high-throughput drug development environment, transitioning from HPLC to UPLC for the analysis of 2-(4-Bromo-2-fluorophenoxy)acetonitrile could lead to substantial gains in productivity.

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC cluster_performance Performance Outcome HPLC_Node Larger Particles (3-5 µm) Lower Pressure Longer Run Time UPLC_Node Smaller Particles (<2 µm) Higher Pressure Shorter Run Time Resolution Improved Resolution & Sensitivity UPLC_Node->Resolution Leads to

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable.[10] Given that 2-(4-Bromo-2-fluorophenoxy)acetonitrile is a solid at room temperature, its volatility would need to be assessed. If it is sufficiently volatile or can be derivatized to a more volatile form, GC could be a viable alternative.

Conceptual GC-FID Protocol

Objective: To outline a potential GC method for the purity determination of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Detector Temperature: 300 °C

Sample Preparation:

  • Accurately weigh approximately 20 mg of the analyte.

  • Dissolve in 10 mL of a volatile solvent like acetone or ethyl acetate.

The primary advantage of GC-FID is its robustness and high sensitivity for many organic compounds. However, the requirement of volatility and thermal stability can be a limiting factor.

Conclusion: Selecting the Optimal Analytical Method

The choice of analytical technique for 2-(4-Bromo-2-fluorophenoxy)acetonitrile will ultimately depend on the specific requirements of the laboratory.

  • For routine quality control and purity assessments where speed is not the primary driver, a well-developed reversed-phase HPLC method offers a reliable and cost-effective solution.

  • In a high-throughput screening or process development environment, the significant advantages in speed and sensitivity make UPLC the superior choice.

  • Gas chromatography could be considered if the analyte demonstrates sufficient volatility and thermal stability, offering a robust alternative, particularly for impurity profiling of volatile related substances.

By understanding the fundamental principles of each technique and the physicochemical properties of the analyte, researchers can make informed decisions to ensure the generation of accurate, reliable, and efficient analytical data.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • MilliporeSigma. (n.d.). 2-(4-Bromo-2-fluorophenyl)acetonitrile. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • ResearchGate. (2016). Effect of acetonitrile concentration in the mobile phase on the retention of 2,4-D on the Acclaim™ Trinity™ Q1 column. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • American Laboratory. (2008, September 1). Quality Evaluation of HPLC-Grade Acetonitrile. Retrieved from [Link]

  • Shodex. (n.d.). Effects of Added Acetonitrile on the Retention Time (SI-90 4E). Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

Sources

melting point range verification for 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Melting Point Range Verification for 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Part 1: Executive Summary & Technical Context

The Challenge: 2-(4-Bromo-2-fluorophenoxy)acetonitrile is a specialized intermediate, often utilized in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical scaffolds.[1] Unlike its phenyl analog (CAS 114897-91-5), the phenoxy variant lacks widely published, standardized physical constants in commercial catalogs.[1] This absence creates a critical gap in Quality Control (QC): How do you verify the identity and purity of a compound with no "textbook" melting point?

The Solution: This guide outlines a rigorous Method Development and Verification Protocol . Instead of relying on a single, potentially unverified literature value, we compare two primary verification methodologies—Visual Capillary Fusion (Traditional) vs. Differential Scanning Calorimetry (DSC) (Advanced)—and establish a workflow for creating an internal "Gold Standard" reference.

Compound Profile:

  • Chemical Name: 2-(4-Bromo-2-fluorophenoxy)acetonitrile[1]

  • Structure: 4-Br-2-F-C₆H₃-O-CH₂-CN[1]

  • Molecular Weight: ~230.04 g/mol [1]

  • Expected Physical State: Crystalline Solid (Based on structural analogs like 2-(4-bromophenoxy)acetonitrile).[1]

  • Critical Impurities: 4-Bromo-2-fluorophenol (starting material), Hydrolysis products (Amides/Acids).[1]

Part 2: Comparative Methodology (The "Product" vs. Alternatives)

We compare the Manual Capillary Method (the standard "product" in many labs) against Automated Optoelectronic Detection and DSC (the high-performance alternatives).[1]

Table 1: Comparative Analysis of Melting Point Determination Methods
FeatureMethod A: Manual Capillary (Visual) Method B: Automated Optoelectronic Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a heated oil bath/block.[1]Optical transmission change detection via sensor.[1]Measurement of heat flow vs. temperature.[1]
Precision ± 0.5 – 1.0 °C (Operator dependent)± 0.3 – 0.5 °C± 0.1 °C (Highly Precise)
Sample Req. ~5–10 mg~2–5 mg~1–3 mg
Purity Insight Qualitative (Range broadening indicates impurity).Semi-Quantitative (Meniscus/Clear point).[1]Quantitative (Purity calculation via Van't Hoff equation).[1]
Throughput Low (1 sample/run typically).[1]High (3–6 samples simultaneously).Low (1 sample/run, slow cycle).
Best For Routine QC, Quick Checks.[1]High-Volume QC, Standardized Reporting.[1]Reference Standard Characterization , Thermodynamic Analysis.

Expert Insight: For routine QC of 2-(4-Bromo-2-fluorophenoxy)acetonitrile, Method B (Automated) is the recommended balance of speed and accuracy.[1] However, Method C (DSC) is mandatory for establishing the initial "Internal Gold Standard" melting point range, as it distinguishes between true melting and decomposition or polymorphic transitions.

Part 3: Experimental Protocol (Self-Validating System)

Since a commercial "certified reference material" (CRM) may not exist, you must validate your own.[1]

Phase 1: Establishing the "Internal Gold Standard"

Before routine testing, create a pure reference.[1]

  • Recrystallization: Dissolve 5g of crude 2-(4-Bromo-2-fluorophenoxy)acetonitrile in minimal hot Ethanol (or Ethyl Acetate/Hexane mix). Cool slowly to 4°C. Filter and dry under vacuum over P₂O₅.

  • Purity Confirmation: Verify purity >99.5% via HPLC (Area%) and ¹H-NMR (absence of phenol peaks at δ ~5.0-6.0 ppm).

  • Baseline MP Determination: Run this purified sample via DSC (Method C) at 5°C/min.

    • Result: Define the Onset Temperature (

      
      )  as the official Lower Limit.
      
Phase 2: Routine Verification Protocol (Automated Capillary)

For incoming batches or process checks.

Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP system or equivalent). Parameters:

  • Start Temp: 10°C below expected onset.

  • Ramp Rate: 1.0 °C/min (Standard) or 0.5 °C/min (High Precision).

  • Stop Temp: 5°C above expected clear point.

Step-by-Step:

  • Sample Prep: Grind the dry sample into a fine powder. Coarse crystals cause irregular heat transfer.[1]

  • Filling: Fill the capillary to a height of 3 mm. Compact the sample by tapping (automated packing is preferred).

  • Run: Insert into the apparatus alongside the Internal Gold Standard (if available) or a known pharmacopeial standard (e.g., Vanillin or Caffeine) that brackets the expected range.

  • Observation: Record:

    • Collapse Point: First sign of wetting.[1]

    • Meniscus Point: Formation of a liquid meniscus.[1]

    • Clear Point: Complete liquefaction.[1]

Acceptance Criteria:

  • Range Width:

    
     (indicates acceptable purity).
    
  • Deviation:

    
     must be within 
    
    
    
    of the Internal Gold Standard.

Part 4: Data Analysis & Troubleshooting

Scenario 1: Broad Melting Range (> 3°C)

  • Cause: Presence of impurities (likely 4-Bromo-2-fluorophenol or solvent residues).[1]

  • Mechanism: Impurities disrupt the crystal lattice, causing Melting Point Depression (Colligative Property).

  • Action: Recrystallize and re-test. Check drying protocol (LOD).

Scenario 2: Low Melting Point (Shifted Down)

  • Cause: Wet sample (Solvent/Water).[1]

  • Action: Dry at 40°C under vacuum for 4 hours.

Scenario 3: Double Melting Point (Solid -> Liquid -> Solid -> Liquid)

  • Cause: Polymorphism.[1] The compound may exist in metastable forms.

  • Action: Verify via DSC. If confirmed, standardise the crystallization solvent to ensure the stable polymorph is produced.

Part 5: Visualization (Workflow Diagram)

The following diagram illustrates the decision logic for verifying the melting point of a new batch.

MP_Verification_Workflow Start New Batch of 2-(4-Bromo-2-fluorophenoxy)acetonitrile Purity_Check Step 1: Purity Check (HPLC/TLC) Start->Purity_Check Decision_Purity Purity > 98%? Purity_Check->Decision_Purity Recrystallize Action: Recrystallize (Ethanol/Hexane) Decision_Purity->Recrystallize No MP_Test Step 2: MP Determination (Automated Capillary) Decision_Purity->MP_Test Yes Recrystallize->Purity_Check Retest Compare Compare with Internal Gold Standard MP_Test->Compare Decision_Range Range <= 2°C AND Within ±1°C of Ref? Compare->Decision_Range Pass PASS: Release Batch Decision_Range->Pass Yes Fail FAIL: Investigate Impurities (Check for Phenol/Solvent) Decision_Range->Fail No

Caption: Logical workflow for the qualification of 2-(4-Bromo-2-fluorophenoxy)acetonitrile batches using Melting Point as a critical quality attribute.

References

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Melting Point & DSC."[1] Mettler Toledo Application Guides. [Link][1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 2-(4-Bromo-2-fluorophenyl)acetonitrile (Analog Reference)." PubChem. [Link][1]

  • U.S. Pharmacopeia (USP). "USP <741> Melting Range or Temperature."[1] USP-NF. [Link][1]

Sources

Safety Operating Guide

2-(4-Bromo-2-fluorophenoxy)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of 2-(4-Bromo-2-fluorophenoxy)acetonitrile

Executive Summary & Chemical Profile

Objective: To establish a compliant, safe, and efficient disposal workflow for 2-(4-Bromo-2-fluorophenoxy)acetonitrile (CAS: 114897-91-5).

The Molecule: This compound presents a dual-hazard profile that dictates its waste stream:

  • Nitrile Moiety (-CN): Metabolic liberation of cyanide is a biological risk; however, chemically, it poses a risk of generating hydrogen cyanide (HCN) gas if mixed with strong acids.[1][2]

  • Halogenated Substituents (Br, F): The presence of Bromine and Fluorine classifies this strictly as Halogenated Organic Waste .[2] Standard incineration without scrubbing will release corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases.[2]

Disposal Directive:

  • Primary Stream: Halogenated Organic Waste (High BTU Incineration with Scrubbing).[2]

  • Critical Restriction: DO NOT mix with acidic waste streams or oxidizers.[2][3]

Hazard Assessment & Pre-Disposal Treatment[1][2][4][5]

Effective disposal begins with chemical segregation.[2] The following table summarizes the decision logic for handling this specific compound.

ParameterCharacteristicOperational Implication
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents (e.g., Acetone, Ethanol) to prevent contamination of fuel-blending streams.[1][2]
Toxicity Acute Tox. 3 (Oral/Dermal)Double-gloving (Nitrile > 5 mil) and Tyvek sleeves are mandatory during waste transfer.[2]
Reactivity Acid-Sensitive (Nitrile)NEVER add to "Acid Waste" carboys.[2] Risk of HCN evolution.[2]
Physical State Solid / Oil (Low Melting)Solids should be dissolved in a compatible halogenated solvent (e.g., Dichloromethane) only if liquid disposal is required by facility rules; otherwise, dispose of as solid hazardous waste.[1]

Operational Protocol: Step-by-Step Disposal

This protocol is designed as a self-validating system.[2] Each step includes a "Check" to ensure safety before proceeding.

Phase 1: Preparation & Segregation
  • Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass container with a screw-top lid.[2]

    • Why? HDPE is resistant to fluorinated compounds and physical shock.[2]

  • Verify pH of Receiving Container:

    • Protocol: Dip a pH strip into the waste container before adding the nitrile.[2]

    • Requirement: pH must be Neutral (6-8) or slightly Alkaline (8-10) .[2]

    • Stop: If pH < 6, do not add.[1] The acid could catalyze hydrolysis or HCN release.[2]

Phase 2: Transfer & Labeling
  • Transfer:

    • Solids: Place the solid substance directly into a wide-mouth jar labeled for "Solid Halogenated Hazardous Waste."[2]

    • Solutions: If the material is dissolved (e.g., reaction mixture), pour into the "Halogenated Solvent" carboy.[1] Use a funnel to prevent drips.[2]

  • Labeling (The Chain of Custody):

    • Attach a hazardous waste tag immediately.[2][4]

    • Mandatory Fields:

      • Chemical Name: "2-(4-Bromo-2-fluorophenoxy)acetonitrile" (Do not use abbreviations).

      • Constituents: "Nitrile, Organic Fluorine/Bromine".[1]

      • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][5]

Phase 3: Final Handoff
  • Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment.

  • Disposal Method: Contact your EHS department or licensed contractor (e.g., Veolia, Clean Harbors).[1]

    • Instruction to Vendor: "Requires High-Temperature Incineration with Acid Gas Scrubbing."[2]

Emergency Spill Management

Scenario: A 5g vial drops and shatters on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[2] Nitriles can release toxic vapors.[2]

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves .[1]

  • Containment:

    • Do NOT use water (spreads the chemical).[2]

    • Cover the spill with a Dry Absorbent (Vermiculite, Diatomaceous Earth, or specific Organic Spill Pads).[1]

  • Collection:

    • Scoop the absorbed material into a sealable bag or jar.[2][4]

    • Label as "Debris from Spill: Toxic Halogenated Nitrile."[2]

  • Surface Decontamination:

    • Wash the surface with a mild detergent and water after bulk removal.[2] Collect this rinse water as hazardous waste (do not flush down drain).[2]

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes for disposing of 2-(4-Bromo-2-fluorophenoxy)acetonitrile.

DisposalWorkflow Start Waste Generation: 2-(4-Bromo-2-fluorophenoxy)acetonitrile StateCheck Physical State? Start->StateCheck SolidRoute Solid Waste Stream StateCheck->SolidRoute Pure Solid LiquidRoute Liquid/Solution StateCheck->LiquidRoute Dissolved Labeling Labeling: Mark 'Halogenated' & 'Toxic' SolidRoute->Labeling CompatCheck CRITICAL CHECK: Is Receiving Container Acidic? LiquidRoute->CompatCheck Stop STOP: Neutralize Container or Select New Vessel CompatCheck->Stop Yes (pH < 7) Proceed Add to Halogenated Solvent Carboy CompatCheck->Proceed No (pH ≥ 7) Stop->CompatCheck Re-test Proceed->Labeling Final Final Disposal: Incineration w/ Scrubbers Labeling->Final

Caption: Decision logic for segregating halogenated nitrile waste to prevent HCN generation and ensure proper incineration.

References

  • MilliporeSigma. (2025).[2][6] Safety Data Sheet: 2-(4-Bromo-2-fluorophenoxy)acetonitrile. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[2] RCRA Hazardous Waste Codes: F-List (Halogenated Solvents) and Characteristic Wastes. Retrieved from

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [2]

  • Fisher Scientific. (2025).[2] Chemical Compatibility and Resistance Chart for Labware. Retrieved from

Sources

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